Potassium (4-ethylphenyl)trifluoroboranuide
Description
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Properties
IUPAC Name |
potassium;(4-ethylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIINFZVJLVXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Potassium (4-ethylphenyl)trifluoroboranuide: A Technical Guide to Properties, Synthesis, and Application
Executive Summary
Potassium (4-ethylphenyl)trifluoroboranuide (CAS: 1160725-33-6), commonly referred to as Potassium (4-ethylphenyl)trifluoroborate , represents a critical class of organoboron reagents known as Molander salts. Unlike their boronic acid counterparts, which are prone to protodeboronation and anhydride (boroxine) formation, this trifluoroborate salt offers exceptional air and moisture stability.[1][2]
For drug development professionals, this reagent serves as a precise, atom-economic module for installing the 4-ethylphenyl moiety —a privileged pharmacophore found in various liquid crystal intermediates and bioactive molecules. This guide delineates its physicochemical behavior, a self-validating synthesis protocol, and its mechanistic role in palladium-catalyzed cross-coupling and photoredox catalysis.
Chemical Identity & Physical Characterization[3][4][5][6][7]
Structural Specifications
| Property | Detail |
| IUPAC Name | Potassium; (4-ethylphenyl)-trifluoroboranuide |
| Common Name | Potassium (4-ethylphenyl)trifluoroborate |
| CAS Number | 1160725-33-6 |
| Molecular Formula | C₈H₉BF₃K |
| Molecular Weight | 212.06 g/mol |
| Precursor | 4-Ethylphenylboronic acid (CAS: 63139-21-9) |
| Appearance | White, crystalline solid |
| Solubility | Soluble in Acetone, Acetonitrile, Water; Insoluble in Et₂O, CH₂Cl₂ |
Stability Profile
The tetracoordinate boron center is saturated, negating the Lewis acidity observed in boronic acids. This saturation prevents the formation of boroxines, ensuring a monomeric stoichiometry that simplifies reagent loading calculations.
-
Air Stability: Indefinite at ambient conditions.
-
Moisture Stability: Non-hygroscopic; resistant to hydrolysis in neutral water.
-
Thermal Stability: Generally stable up to >250°C (decomposition point), making it compatible with high-temperature microwave protocols.
Mechanistic Foundations: The "Slow-Release" Paradigm
In Suzuki-Miyaura cross-coupling, the trifluoroborate anion (
Hydrolysis Equilibrium
The hydrolysis rate is governed by the electronic nature of the aryl ring. The 4-ethyl group is a weak electron-donating group (EDG) via hyperconjugation (
-
Mechanism: Unlike electron-deficient rings (e.g., 4-fluorophenyl) which may require acid catalysis or Lewis-acid assistance (from glass surfaces), electron-rich alkyl-substituted rings typically undergo direct hydrolysis under basic conditions.
-
Implication: The 4-ethylphenyl derivative releases the active boronic acid species efficiently in standard basic aqueous media (e.g.,
), ensuring high turnover frequencies without the need for exogenous Lewis acids.
Visualization: The "Dampened" Catalytic Cycle
The following diagram illustrates the reservoir effect where the trifluoroborate acts as a protected pool of nucleophile.
Caption: The trifluoroborate salt acts as a stable reservoir, releasing the active boronic acid species slowly to prevent homocoupling side reactions.
Synthetic Protocols
Preparation from Boronic Acid (Self-Validating Protocol)
If the commercial salt is unavailable, it can be synthesized from 4-ethylphenylboronic acid with high yield. This method relies on the thermodynamic stability of the B-F bond to drive precipitation.
Reagents:
-
Potassium bifluoride (
) (3.5 - 4.0 equiv) -
Solvent: Methanol (MeOH) / Water (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-ethylphenylboronic acid in minimal MeOH in a plastic (polypropylene) flask. Note: Avoid glass to prevent etching by HF generated in situ.
-
Addition: Prepare a saturated aqueous solution of
(4.0 equiv). Add this dropwise to the boronic acid solution while stirring vigorously. -
Precipitation: The reaction is exothermic. A white precipitate (the trifluoroborate salt) will form almost immediately. Stir for 15 minutes to ensure completion.
-
Concentration: Remove MeOH under reduced pressure (rotary evaporator).
-
Filtration: Filter the solid and wash strictly with cold acetone or Et₂O to remove excess fluoride salts and water. The product is insoluble in ether, while impurities may wash away.
-
Recrystallization (Optional): Dissolve in hot acetone/acetonitrile and precipitate with diethyl ether for analytical purity.
Application: Suzuki-Miyaura Cross-Coupling
This protocol is optimized for the 4-ethylphenyl derivative to minimize protodeboronation.
| Parameter | Condition | Rationale |
| Catalyst | Robust catalyst; prevents Pd black formation. | |
| Base | Promotes hydrolysis and transmetallation. | |
| Solvent | Toluene/Water (3:1) or THF/Water | Biphasic system is essential for solubility of both salt (water) and organic halide (organic). |
| Temperature | 80°C - 100°C | Required to overcome the activation energy of hydrolysis. |
| Time | 4 - 12 Hours | Visual monitoring: Disappearance of the solid salt indicates consumption. |
Advanced Applications: Photoredox Catalysis
Beyond classical cross-coupling, Potassium (4-ethylphenyl)trifluoroborate is a premier precursor for generating carbon-centered radicals via Single Electron Transfer (SET).
Radical Generation Mechanism
Under oxidative photoredox conditions (e.g., using an Iridium photocatalyst), the trifluoroborate undergoes oxidation to generate a radical cation, which fragments to release the 4-ethylphenyl radical. This is particularly useful for Minisci-type functionalization of heterocycles.
Caption: Oxidative fragmentation pathway yielding the reactive 4-ethylphenyl radical for C-H functionalization.
Safety & Handling (SDS Summary)
While safer than boronic acids, specific precautions apply to the fluoride content.
-
Hazard Classification:
-
Incompatibility: Strong oxidizing agents and glass (during synthesis with KHF₂).
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.
-
Storage: Store at room temperature in a sealed container. Hygroscopicity is low, but desiccators are recommended for long-term storage (>1 year).
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[5] Link
-
Dunes, G. (2011). Potassium (4-ethylphenyl)trifluoroborate Synthesis and Properties. MolCore Technical Data Sheet. Link (Referenced via CAS 1160725-33-6 search)[6]
-
Matsugawa, S., et al. (2009). Photoredox Catalysis with Alkyl- and Aryltrifluoroborates. Journal of Organic Chemistry. Link
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- 3. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylphenylboronic acid 63139-21-9 [sigmaaldrich.com]
- 5. Molander salt - Structure, Synthesis, Properties [organoborons.com]
- 6. molcore.com [molcore.com]
A Comprehensive Guide to the Synthesis of Potassium (4-ethylphenyl)trifluoroboranuide from 4-ethylphenylboronic acid
Abstract
This technical guide provides an in-depth exploration of the synthesis of potassium (4-ethylphenyl)trifluoroboranuide, a versatile and stable organoboron reagent, from 4-ethylphenylboronic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the underlying chemical principles, a comprehensive step-by-step experimental protocol, characterization methods, and the significance of this class of compounds in modern synthetic chemistry. The guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Ascendancy of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as a superior class of reagents in organic synthesis, offering significant advantages over their boronic acid counterparts.[1][2] Their remarkable stability towards air and moisture, coupled with their ease of handling and purification, makes them highly attractive for a wide range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4][5] Unlike boronic acids, which can be prone to protodeboronation and trimerization, potassium organotrifluoroborates exist as stable, crystalline solids with a long shelf-life.[6][7] This inherent stability allows for their use in a broader array of reaction conditions and their compatibility with a wider range of functional groups.[1] The synthesis of this compound from 4-ethylphenylboronic acid serves as a representative and practical example of the straightforward and efficient preparation of these valuable reagents.
Reaction Mechanism and Rationale
The conversion of a boronic acid to a potassium organotrifluoroborate is a facile process that involves the reaction of the boronic acid with potassium hydrogen difluoride (KHF₂).[1][6][8] This reaction proceeds through a ligand exchange at the boron center, where the hydroxyl groups of the boronic acid are displaced by fluoride ions.
The key fluorinating agent, KHF₂, provides a convenient and effective source of fluoride ions in a mildly acidic medium. The overall transformation can be represented as follows:
R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + KF + 2 H₂O
The driving force for this reaction is the formation of the stable tetracoordinate trifluoroborate anion. The resulting potassium salt is typically insoluble in the reaction solvent, facilitating its isolation through simple filtration.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-ethylphenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Ethylphenylboronic acid | ≥95% | Commercially Available | |
| Potassium hydrogen difluoride (KHF₂) | ≥98% | Commercially Available | Caution: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE). |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Water (H₂O) | Deionized | - | |
| Acetone | Reagent Grade | Commercially Available | For washing the product. |
| Diethyl ether | Reagent Grade | Commercially Available | For washing the product. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenylboronic acid (5.00 g, 33.4 mmol) in methanol (30 mL). Stir the solution at room temperature until the boronic acid is completely dissolved.
-
Addition of KHF₂: To the stirred solution, add a solution of potassium hydrogen difluoride (5.21 g, 66.8 mmol, 2.0 equiv) in water (10 mL). The addition should be done portion-wise over 5-10 minutes.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 1 hour. A white precipitate will form during this time.
-
Isolation of the Product: After 1 hour, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Filtration and Washing: Collect the white solid by vacuum filtration through a Büchner funnel. Wash the solid sequentially with cold water (2 x 20 mL), acetone (2 x 20 mL), and diethyl ether (2 x 20 mL).
-
Drying: Dry the collected white solid under high vacuum to a constant weight. This will yield this compound as a fine white powder.
Reaction Workflow Diagram
Sources
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A Guide to the Multinuclear NMR Characterization of Potassium (4-ethylphenyl)trifluoroboranuide
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for stable, versatile, and efficient reagents is paramount. Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid counterparts for these very reasons.[1][2][3] Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines or decomposition, organotrifluoroborate salts are typically crystalline, air- and moisture-stable solids.[1][4][5] This enhanced stability simplifies handling, storage, and purification, making them highly reliable building blocks in complex synthetic pathways, most notably the Suzuki-Miyaura cross-coupling reaction.[3][6][7]
Potassium (4-ethylphenyl)trifluoroboranuide, the subject of this guide, is a representative member of this class, offering a functionalized aryl moiety for carbon-carbon bond formation.[7] Its robust characterization is critical to ensure purity, confirm identity, and guarantee reproducibility in downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful and definitive tool for this purpose. This guide offers an in-depth analysis of the multinuclear NMR data (¹H, ¹³C, ¹⁹F, and ¹¹B) required for the unambiguous characterization of this compound, explaining the rationale behind the experimental design and data interpretation.
The Synergy of Multinuclear NMR: A Holistic Structural Elucidation
A complete structural confirmation of this compound relies not on a single NMR experiment, but on the collective, complementary information provided by observing four different nuclei. Each spectrum offers a unique piece of the structural puzzle.
-
¹H NMR maps the proton environment, confirming the substitution pattern of the phenyl ring and the structure of the ethyl group.
-
¹³C NMR provides a carbon count and reveals the electronic environment of each carbon, including the critical C-B bond.
-
¹⁹F NMR is highly sensitive and directly probes the trifluoroborate moiety, confirming the presence and integrity of the -BF₃⁻ group.[8]
-
¹¹B NMR directly observes the boron atom, confirming its tetracoordinate state, which is the hallmark of the trifluoroborate salt.[9]
Below is a diagram illustrating the structure of the target analyte.
Caption: Standard workflow for NMR characterization.
Instrumentation and Materials
-
NMR Spectrometer: A multinuclear NMR spectrometer with a field strength of at least 300 MHz (for ¹H) is recommended.
-
Sample: this compound, dried under vacuum.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Justification: Potassium organotrifluoroborates exhibit good solubility in polar aprotic solvents like DMSO. [6]DMSO-d₆ is an excellent choice as its residual proton peak (δ ≈ 2.50 ppm) and carbon peaks (δ ≈ 39.5 ppm) are well-documented and serve as convenient internal references for ¹H and ¹³C NMR, respectively. [6]
-
Sample Preparation
-
Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Vortex the mixture until the solid is completely dissolved.
-
Transfer the resulting solution into a standard 5 mm NMR tube.
Spectrometer Setup and Referencing
For each nucleus, ensure the probe is properly tuned and matched. The following referencing standards should be applied during processing:
-
¹H NMR: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
¹³C NMR: Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.
-
¹⁹F NMR: Use an external reference. A common standard is trifluoroacetic acid (CF₃COOH), setting its resonance to 0.0 ppm. [6][10]* ¹¹B NMR: Use an external reference of boron trifluoride diethyl etherate (BF₃·Et₂O), setting its resonance to 0.0 ppm. [6][11]
Acquisition Parameters (Example for a 400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 2 s
-
Number of Scans: 8-16
-
-
¹³C{¹H} NMR (Proton Decoupled):
-
Pulse Angle: 30-45°
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: 512-1024 (A higher number of scans is needed due to the low natural abundance of ¹³C).
-
-
¹⁹F NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
Number of Scans: 16-32
-
-
¹¹B NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: ~0.1-0.2 s
-
Relaxation Delay: 0.5 s
-
Justification: A shorter relaxation delay is often sufficient for the rapidly relaxing ¹¹B nucleus. For higher resolution to observe coupling, specialized pulse sequences that compensate for quadrupolar relaxation may be employed. [6][12]
-
Conclusion
The structural integrity of this compound can be rigorously and unambiguously confirmed through a systematic, multinuclear NMR approach. By combining the insights from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, researchers and drug development professionals can possess a high degree of confidence in the identity and purity of this valuable synthetic intermediate. The characteristic broad resonance of the boron-bound carbon, coupled with the distinct quartet in the ¹⁹F spectrum and the tetracoordinate signal in the ¹¹B spectrum, provides a unique spectroscopic fingerprint for this class of compounds, ensuring their reliable application in advancing chemical synthesis.
References
-
D’Vries, R. F., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]
-
ResearchGate. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Available at: [Link]
-
PubMed. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available at: [Link]
-
MySkinRecipes. Potassium(4-(ethylthio)phenyl)trifluoroborate. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2147–2150. Available at: [Link]
-
PubMed. (2020). Synthesis of Polymers Containing Potassium Acyltrifluoroborates (KATs) and Post-polymerization Ligation and Conjugation. Angewandte Chemie International Edition. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Molander, G. A., & Cooper, D. J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7554–7556. Available at: [Link]
-
Academia.edu. Potassium organotrifluoroborates: new perspectives in organic synthesis. Available at: [Link]
-
Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Available at: [Link]
-
SpectraBase. Potassium vinyltrifluoroborate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for Photoredox-Catalyzed Minisci-Type Addition. Available at: [Link]
-
MDPI. (2022). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(23), 8201. Available at: [Link]
-
ACS Publications. (2022). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 2(10), 2266–2273. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for Anion binding studies. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Supplementary Information. Available at: [Link]
-
AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
Semantic Scholar. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development. Available at: [Link]
-
University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Available at: [Link]
-
National Center for Biotechnology Information. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Available at: [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted). Available at: [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Available at: [Link]
-
LinkedIn. (2023). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. Available at: [Link]
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Thermodynamic Stability of Ethyl-Substituted Organotrifluoroborates: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust surrogates for boronic acids in a multitude of synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Their enhanced stability towards air and moisture, coupled with their predictable reactivity, makes them highly attractive reagents in complex molecule synthesis, particularly within pharmaceutical development.[3][4] This guide provides an in-depth analysis of the thermodynamic stability of a key subclass: ethyl-substituted organotrifluoroborates. We will dissect the fundamental electronic and steric factors governing the integrity of the crucial carbon-boron bond, present validated experimental and computational protocols for stability assessment, and offer field-proven insights into how these stability considerations directly impact synthetic strategy and application.
The Foundation of Stability: Why Organotrifluoroborates Excel
Unlike their boronic acid counterparts, which exist in equilibrium with cyclic trimeric anhydrides and are susceptible to protodeboronation, organotrifluoroborates possess a tetracoordinate, anionic boron center.[5][6] This structural feature, a result of the strong coordination of three fluorine atoms, eliminates the vacant p-orbital characteristic of tricoordinate boronic acids.[7] The consequence is a dramatic increase in stability; the carbon-boron bond is mechanistically inert to many reagents, allowing these compounds to be carried through multiple synthetic steps.[1][7] They are generally crystalline solids that are stable indefinitely under ambient conditions, a significant logistical advantage in both academic and industrial settings.[8][9]
The overall stability of an organotrifluoroborate, and by extension its utility, is intrinsically linked to the strength of the C–B bond. For ethyl-substituted variants, this is dictated by a nuanced interplay of electronic and steric phenomena.
Electronic Effects: The Inductive Push
The ethyl group, like other simple alkyl groups, is an electron-donating group (EDG) through an inductive effect (σ-donation). This effect pushes electron density towards the boron atom. While the boron center in the [R-BF₃]⁻ anion is already electron-rich due to the fluoride ligands, the inductive push from the ethyl group can influence the polarity and, consequently, the strength of the C-B bond. This contrasts with electron-withdrawing groups, which can destabilize the C-B bond and render the compound more susceptible to decomposition pathways like protodeboronation.[10][11]
Steric Considerations: A Balancing Act
While electronically similar to a methyl group, the ethyl substituent introduces a greater degree of steric bulk around the boron center. Steric hindrance can impose strain on the molecule, potentially weakening the C-B bond by distorting the ideal tetrahedral geometry.[12] However, for a primary alkyl group like ethyl, this effect is generally modest and does not significantly compromise the overall stability compared to the substantial stabilizing effect of the trifluoroborate moiety itself. The primary decomposition pathway to consider is not typically homolytic cleavage under thermal stress but rather solvolysis or reaction under specific catalytic conditions.[13][14]
The diagram below illustrates the key structural factors that collectively determine the stability of potassium ethyltrifluoroborate.
Caption: Key structural and electronic factors governing the stability of potassium ethyltrifluoroborate.
Experimental Assessment of Thermodynamic Stability
Evaluating the thermodynamic stability of ethyl-substituted organotrifluoroborates requires robust and reproducible methodologies. Thermal analysis techniques are paramount for determining decomposition points, while kinetic studies of solvolysis provide critical insights into stability under protic conditions.
Thermal Gravimetric Analysis (TGA)
TGA is a fundamental technique for determining the temperature at which a compound begins to decompose. The resulting data is crucial for establishing safe handling, storage, and reaction temperature limits.
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using certified reference materials.
-
Sample Preparation: Place 3-5 mg of finely ground potassium ethyltrifluoroborate into a clean, tared alumina or platinum crucible. An even, thin layer of the sample is critical for uniform heat distribution.
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which is a different chemical process from thermal decomposition.[15]
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.
-
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
The onset decomposition temperature (T_onset) is the primary metric. It is determined by the intersection of the tangent drawn from the point of maximum slope on the decomposition curve and the extrapolated baseline. This value represents the temperature at which significant mass loss begins.
-
Differential Scanning Calorimetry (DSC)
DSC complements TGA by measuring the heat flow associated with thermal transitions. For ethyltrifluoroborates, it can identify the melting point and any exothermic or endothermic decomposition events.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. A sealed pan prevents mass loss due to sublimation before decomposition.
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 350 °C at 10 °C/min.
-
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to the melting point (for potassium ethyltrifluoroborate, this is reported as 80-84 °C).[16]
-
Observe for any sharp exothermic peaks at higher temperatures, which would indicate an energetic decomposition event.
-
Solvolytic Stability Studies
While thermally robust, the stability of organotrifluoroborates in solution, particularly under protic or basic conditions, is a critical parameter for their use in synthesis.[13] The rate of solvolysis (hydrolysis) to the corresponding boronic acid can be a limiting factor.[14][17]
-
Sample Preparation: Prepare a stock solution of a known concentration (e.g., 0.1 M) of potassium ethyltrifluoroborate in a deuterated solvent (e.g., D₂O or a THF-d₈/H₂O mixture). Add an internal standard with a known ¹⁹F chemical shift that is stable under the reaction conditions (e.g., trifluorotoluene).
-
Experimental Setup: Place the NMR tube in a temperature-controlled NMR spectrometer set to the desired reaction temperature (e.g., 55 °C).
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then every hour).
-
Data Analysis:
-
Integrate the signal corresponding to the -BF₃⁻ group of the starting material and any new signals corresponding to fluoride-containing decomposition products (like KHF₂).
-
Plot the concentration of the ethyltrifluoroborate versus time.
-
Determine the rate of decomposition, which can vary significantly depending on pH, temperature, and the presence of any Lewis acids or bases that can act as fluoride scavengers.[13]
-
Computational Assessment of Stability
Density Functional Theory (DFT) calculations provide a powerful theoretical framework for understanding the intrinsic stability of the C-B bond. By calculating the Bond Dissociation Energy (BDE), we can quantify the energy required to homolytically cleave this bond.
Calculating the C-B Bond Dissociation Energy (BDE)
The BDE is the enthalpy change (ΔH) for the gas-phase homolytic cleavage of the C-B bond.[18][19]
[CH₃CH₂BF₃]⁻ (g) → •CH₂CH₃ (g) + •BF₃⁻ (g)
A higher BDE value corresponds to a stronger, more thermodynamically stable bond.[20][21]
The following workflow outlines the computational steps to determine the C-B BDE.
Caption: A computational workflow for determining the C-B bond dissociation energy (BDE) using DFT.
Summary of Stability Data
The following table summarizes key stability parameters for potassium ethyltrifluoroborate, integrating experimental observations with typical computational expectations.
| Parameter | Value / Observation | Method | Significance & Causality |
| Melting Point | 80-84 °C[16] | DSC | Indicates a stable crystalline solid at room temperature. The melting process precedes thermal decomposition. |
| Thermal Decomposition | T_onset > 200 °C (Typical) | TGA | Demonstrates high thermal stability, making it suitable for reactions requiring elevated temperatures (e.g., many Pd-catalyzed couplings). |
| Solvolytic Stability | Moderate; rate is highly dependent on pH, temperature, and presence of fluorophiles.[13][14] | NMR Spectroscopy | The ethyl group's inductive effect provides some stabilization, but hydrolysis to the boronic acid is a key activation step in many cross-coupling reactions.[5] |
| C-B Bond Strength | Strong; BDE is significantly higher than many C-C bonds. | DFT Calculations | The tetracoordinate boron and strong B-F bonds contribute to the overall robustness of the C-B linkage against homolytic cleavage.[20] |
Conclusion and Outlook
Ethyl-substituted organotrifluoroborates stand out as highly stable, versatile, and user-friendly reagents for modern organic synthesis. Their thermodynamic stability is rooted in the robust tetracoordinate anionic boron center, which is further modulated by the modest electronic and steric contributions of the ethyl group. Their high thermal stability allows for a broad range of reaction conditions, while their controlled solvolysis is often a prerequisite for catalytic turnover in cross-coupling reactions. By employing the rigorous experimental and computational methodologies detailed in this guide, researchers and drug development professionals can confidently assess the stability of these valuable reagents, enabling their effective integration into complex synthetic routes and accelerating the discovery of new chemical entities.
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Molander, G. A., & Brown, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7431–7441. [Link]
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Molander, G. A., & Brown, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]
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Grokipedia. Organotrifluoroborate. Grokipedia. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
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Lennox, A. J. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Peng, C. L. (2025). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research, 14, 427. [Link]
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Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-55. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Wang, L., et al. (2018). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications, 9(1), 4475. [Link]
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Al-Faiyz, Y. S. A., et al. (2015). Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). Dalton Transactions, 44(32), 14269-14273. [Link]
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Akdag, A., & Knauber, T. (2011). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Beilstein Journal of Organic Chemistry, 7, 1338-1343. [Link]
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Tellis, J. C., et al. (2014). Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides. ResearchGate. [Link]
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Liu, Z., et al. (2015). From minutes to years: predicting organotrifluoroborate solvolysis rates. Chemistry, 21(10), 3924-3928. [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 36(12), 113-125. [Link]
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Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Kabalka, G. W., et al. (2013). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 18(2), 1734-1741. [Link]
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Molander, G. A., & Cooper, D. J. (2009). Ozonolysis of Unsaturated Organotrifluoroborates. The Journal of Organic Chemistry, 74(8), 3159–3162. [Link]
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Stefani, H. A., et al. (2011). Tetrabutylammonium Trifluoroborates: Preparation and Application in Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses, 88, 263-273. [Link]
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Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-649. [Link]
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Sandford, C., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(28), 3945-3958. [Link]
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Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(13), 5136–5143. [Link]
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Bour, J. R., et al. (2013). Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon-Carbon Single Bond Activation of Triarylmethanols. Journal of the American Chemical Society, 135(5), 1834-1842. [Link]
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Haynes, W. M. (Ed.). (2014). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
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Molander, G. A., et al. (2008). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. Organic Letters, 10(12), 2413–2416. [Link]
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ResearchGate. (2017). Ionic liquids based on 1-ethyl-3-methylimidazolium cation and anions of tetrafluoroborate and bis(trifluoromethylsulfonyl)imide: Structural and thermodynamic properties by DFT study. ResearchGate. [Link]
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Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
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Karton, A., et al. (2016). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Scientific Reports, 6, 39083. [Link]
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Wikipedia. Bond dissociation energy. Wikipedia. [Link]
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Alecu, I. M., & Karton, A. (2023). A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. Molecules, 28(15), 5779. [Link]
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Tanimoto, H., et al. (2021). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Nature Communications, 12, 105. [Link]
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Habib, R., & El-Nahas, A. M. (2022). Enthalpy and Bond Dissociation Energy Values for Tri-, Tetra-, and Penta-Fluorinated Ethanol's and its Radicals. Journal of Physical Chemistry & Biophysics, 12(8), 1000302. [Link]
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Alecu, I. M., & Karton, A. (2023). A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. Semantic Scholar. [Link]
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Macgregor, S. A., & McKay, D. (2015). Electronic and Steric Effects in Rollover C-H Bond Activation. Organometallics, 34(5), 817-828. [Link]
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Warner, B. P., & Schomaker, J. M. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1-21). American Chemical Society. [Link]
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Bonge, H. T., & Hansen, T. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry, 12, 1605-1612. [Link]
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The Application Scientist’s Guide to Potassium Organotrifluoroborates: Safety, Handling, and Catalytic Workflows
Executive Summary
For decades, the Suzuki-Miyaura cross-coupling reaction has been the cornerstone of carbon-carbon bond formation in drug discovery and materials science. However, the traditional reliance on boronic acids and boronate esters often introduces significant operational bottlenecks, ranging from unpredictable stoichiometry due to boroxine (anhydride) formation to sluggish reactivity and protodeboronation.
As a Senior Application Scientist, I have observed a paradigm shift toward potassium organotrifluoroborates (R-BF₃K) . These reagents offer a self-validating approach to cross-coupling: their unique structural properties inherently prevent the degradation pathways that plague tricoordinate boron species. This whitepaper provides an in-depth mechanistic analysis, safety handling guidelines, and a field-proven, self-validating protocol for utilizing these robust nucleophiles.
Physicochemical Causality: Why Tetracoordination Matters
To understand the superiority of potassium organotrifluoroborates, we must examine the causality of their stability. Traditional boronic acids possess an sp²-hybridized, tricoordinate boron atom with an empty p-orbital. This electronic deficiency makes them highly susceptible to nucleophilic attack, leading to rapid oxidation and protodeboronation 1[1].
In contrast, converting a boronic acid to a potassium trifluoroborate salt yields an sp³-hybridized, tetracoordinate boron center. By filling the empty p-orbital, the boron atom is electronically saturated. This structural shift effectively shuts down the decomposition pathways, rendering the salts indefinitely stable to air and moisture (2[2]).
Table 1: Quantitative and Qualitative Comparison of Organoboron Reagents
| Reagent Class | Boron Hybridization | Shelf Stability | Reactivity Profile | Protodeboronation Risk |
| Boronic Acids | sp² (Tricoordinate) | Poor (Forms anhydrides/boroxines) | High | High |
| Boronate Esters | sp² (Tricoordinate) | Moderate to Good | Moderate (Sterically hindered) | Low |
| Potassium Trifluoroborates | sp³ (Tetracoordinate) | Excellent (Indefinitely stable) | High (via in situ hydrolysis) | Negligible |
Safety Data Sheet (SDS) & Handling Protocols
A robust chemical workflow must prioritize safety as a foundational element of its design. Unlike organostannanes (Stille coupling) or organozinc reagents (Negishi coupling), which carry severe toxicity and pyrophoric risks respectively, potassium organotrifluoroborates are remarkably benign and easily handled on the benchtop (3[3]).
However, adherence to specific Safety Data Sheet (SDS) guidelines is mandatory:
-
Hazard Classifications: These compounds are typically classified under GHS07 with the signal word Warning . Primary hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) ().
-
Storage & Handling: They are categorized as Combustible Solids (Storage Class 11). Because they are non-hygroscopic and air-stable, they do not require a glovebox or Schlenk line for storage or reaction setup.
-
PPE Requirements: Standard laboratory PPE is sufficient, including chemically resistant gloves, eye shields, and a P3 (EN 143) respirator cartridge if aerosolization is a risk during bulk powder transfer.
Workflow for the safe handling and preparation of potassium organotrifluoroborates.
Mechanistic Insights: The "Slow-Release" Catalytic Cycle
A common misconception is that the R-BF₃K salt directly transmetalates with the palladium catalyst. Mechanistically, this is false. The tetracoordinate boron cannot undergo transmetalation. Instead, the reaction relies on a highly controlled, in situ hydrolysis mediated by base and water to generate the active tricoordinate boronic acid [R-B(OH)₂].
This hydrolysis acts as a "slow-release" mechanism . By keeping the steady-state concentration of the active boronic acid extremely low, the system effectively starves out competitive side reactions like homocoupling and protodeboronation. This causality explains why biphasic solvent systems (e.g., Toluene/H₂O) are absolutely critical for these reactions (4[4]).
Suzuki-Miyaura catalytic cycle highlighting the in situ slow-release hydrolysis of R-BF3K.
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling
As an application scientist, I design protocols to be self-validating—meaning the system has built-in checks that confirm its success or prevent failure. The following protocol for the cross-coupling of potassium trifluoroboratohomoenolates with aryl electrophiles is designed with stoichiometric precision that validates the suppression of protodeboronation.
Objective: Synthesis of 1-(3,5-Dimethoxyphenyl)-5-phenylpentan-3-one via Suzuki-Miyaura cross-coupling (4[4]).
Step-by-Step Methodology:
-
Reagent Assembly (Benchtop):
-
Charge a reaction vessel with potassium 1-trifluoroborato-5-phenylpentan-3-one (541.4 mg, 2.02 mmol) and 1-chloro-3,5-dimethoxybenzene (344.3 mg, 2.00 mmol).
-
Self-Validation Check: Notice the use of only a 1% excess (1.01 equiv) of the nucleophile. If the reaction required 1.5 equivalents, it would indicate a failure in the system (e.g., active protodeboronation). The ability to use near 1:1 stoichiometry validates the stability of the reagent (5[5]).
-
-
Catalyst & Base Addition:
-
Add K₂CO₃ (829.3 mg, 6.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 2.5 mol %), and RuPhos (46.7 mg, 0.1 mmol, 5 mol %).
-
Causality: RuPhos is explicitly selected because its steric bulk facilitates rapid reductive elimination, effectively outcompeting deleterious β-hydride elimination pathways.
-
-
Solvent Introduction & Deoxygenation:
-
Add a solvent mixture of Toluene/H₂O (4:1 ratio, 10.0 mL) under a nitrogen atmosphere.
-
Causality: The water is not merely a solvent; it is a stoichiometric reactant required to hydrolyze the trifluoroborate into the active boronic acid. The 4:1 ratio ensures sufficient water for the slow-release mechanism while maintaining organic solubility for the catalytic cycle.
-
-
Thermal Activation:
-
Heat the mixture at 85 °C with rigorous stirring for 14 hours.
-
Causality: Rigorous stirring is mandatory to maximize the interfacial surface area of the biphasic system, ensuring steady transmetalation.
-
-
Workup & Isolation:
-
Cool to room temperature, dilute with H₂O, and extract with EtOAc.
-
Self-Validation Check: The inorganic trifluoroborate byproducts partition entirely into the aqueous phase, simplifying purification and validating the clean conversion of the starting material.
-
References
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development (NIH PMC).[Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. Organic Letters (NIH PMC).[Link]
-
Dumas, A. M., & Molander, G. A. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.[Link]
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A Technical Guide to the Reactivity of Potassium (4-ethylphenyl)trifluoroboranuide in Air for Researchers and Drug Development Professionals
Foreword: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the demand for robust, reliable, and versatile reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents, largely supplanting their predecessors, the boronic acids, in many applications. Their remarkable stability to air and moisture, coupled with their diverse reactivity in cross-coupling reactions, has made them indispensable tools for the modern chemist.[1][2][3][4][5] This guide provides an in-depth technical analysis of the reactivity trends of a specific, yet representative, member of this class: potassium (4-ethylphenyl)trifluoroboranuide. Our focus will be on its behavior in atmospheric conditions, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this reagent while ensuring the integrity of their experimental outcomes.
The Foundation of Stability: Understanding the Trifluoroborate Anion
The exceptional stability of this compound, and indeed all potassium organotrifluoroborates, can be attributed to the electronic and structural nature of the trifluoroborate anion. The boron atom in the trifluoroborate is tetracoordinate, forming a stable anionic complex with three fluorine atoms and one organic substituent. This tetracoordinate state significantly reduces the Lewis acidity of the boron center, rendering it less susceptible to attack by atmospheric moisture and oxygen compared to the trigonal, electron-deficient boron in boronic acids.[1]
The stability of these crystalline solids is frequently described as "indefinite" when stored under ambient laboratory conditions, a stark contrast to the often-hygroscopic and air-sensitive nature of many boronic acids.[2][3][6] This robustness allows for easier handling, weighing, and storage, simplifying experimental workflows and enhancing reproducibility.
Reactivity in the Solid State: A Nuanced Perspective on "Indefinite" Stability
While this compound is exceptionally stable as a crystalline solid, the term "indefinite" warrants a more rigorous scientific examination, especially in the context of long-term storage and use in regulated environments such as drug development. The primary atmospheric components of concern are moisture and oxygen.
The Role of Atmospheric Moisture
Potassium organotrifluoroborates are generally not hygroscopic.[7] However, under conditions of high humidity, surface adsorption of water molecules is possible. While this is unlikely to cause rapid decomposition, it is a factor to consider for long-term storage, as the presence of water can facilitate slow hydrolysis, particularly if acidic impurities are present.
Oxidative Stability
The carbon-boron bond in aryltrifluoroborates is remarkably resistant to oxidation in the solid state under ambient conditions. The electron-rich aromatic ring and the stable trifluoroborate moiety contribute to this stability. However, the potential for slow, long-term oxidation, especially in the presence of light or trace metal contaminants that can catalyze oxidative processes, cannot be entirely dismissed without experimental verification.
Reactivity in Solution: The Critical Role of the Solvent and pH
The reactivity profile of this compound changes dramatically upon dissolution. In solution, the primary reaction pathway to consider is hydrolysis, which converts the trifluoroborate back to the corresponding boronic acid. This process is a prerequisite for its participation in many cross-coupling reactions.
The rate of hydrolysis is highly dependent on the solvent system and, most critically, the pH. Studies have shown that the hydrolysis of aryltrifluoroborates is catalyzed by acid.[2] Under neutral or basic conditions, the hydrolysis is significantly slower.[2] This "acid-base paradox" is a key consideration for reaction setup and optimization. For instance, in Suzuki-Miyaura coupling reactions, which are typically run under basic conditions, the slow, controlled release of the boronic acid from the trifluoroborate precursor can be advantageous in preventing undesirable side reactions of the boronic acid.
Experimental Protocol: A Framework for Assessing Long-Term Stability
To provide a quantitative understanding of the stability of this compound, a formal stability study is recommended. The following protocol is based on established guidelines for stability testing of chemical substances and can be adapted to specific laboratory capabilities.[3][8][9]
Stress Testing (Forced Degradation)
Stress testing is designed to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress (Solid State): Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) for an extended period.
-
Photostability: Expose the solid compound and a solution to a standardized light source (e.g., ICH-compliant photostability chamber).
Long-Term Stability Study
This study aims to evaluate the stability of the compound under recommended storage conditions.
-
Storage Conditions:
-
25 °C / 60% Relative Humidity (RH)
-
40 °C / 75% Relative Humidity (RH) (Accelerated Stability)
-
-
Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analytical Methods: At each time point, the samples should be analyzed for purity, and the formation of any degradation products should be quantified.
Analytical Methodologies
A suite of validated, stability-indicating analytical methods is crucial for a meaningful stability study.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: An ideal technique for quantifying the purity of the parent compound and detecting any non-volatile degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products observed in the HPLC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): Provides detailed structural information and can be used to confirm the identity of the compound and its degradation products. ¹⁹F and ¹¹B NMR are particularly useful for monitoring the integrity of the trifluoroborate moiety.[10][11]
-
Karl Fischer Titration: To determine the water content of the solid material at each time point.
Data Presentation and Interpretation
The results of the stability study should be presented in a clear and concise manner to facilitate the determination of a re-test date and optimal storage conditions.
Table 1: Hypothetical Long-Term Stability Data for this compound
| Time Point (Months) | Storage Condition | Purity (%) by HPLC | Appearance | Water Content (%) |
| 0 | - | 99.8 | White crystalline solid | 0.1 |
| 6 | 25 °C / 60% RH | 99.7 | No change | 0.1 |
| 12 | 25 °C / 60% RH | 99.7 | No change | 0.2 |
| 24 | 25 °C / 60% RH | 99.6 | No change | 0.2 |
| 36 | 25 °C / 60% RH | 99.5 | No change | 0.3 |
| 6 | 40 °C / 75% RH | 99.2 | No change | 0.5 |
Visualizing the Workflow: Synthesis and Stability Assessment
The following diagram illustrates the typical workflow from synthesis to stability assessment of this compound.
Caption: Workflow from synthesis to stability analysis.
Mechanistic Insights into Potential Degradation
While highly stable, it is prudent to consider the theoretical degradation pathways of this compound under forcing conditions.
-
Hydrolysis: As discussed, the primary pathway in the presence of water and acid is the hydrolysis of the B-F bonds, ultimately leading to the formation of (4-ethylphenyl)boronic acid and fluoride ions.
-
Protodeboronation: In highly acidic environments, the C-B bond can be cleaved, resulting in the formation of ethylbenzene. However, this is generally less favorable for aryltrifluoroborates compared to other organoboron species.
-
Oxidation of the Ethyl Group: Under strong oxidative stress, the ethyl substituent on the phenyl ring could potentially be oxidized to a vinyl or acetyl group.
Best Practices for Handling and Storage
To ensure the long-term integrity of this compound, the following best practices are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of acid fumes. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Handling: Use standard laboratory personal protective equipment (gloves, safety glasses). While not acutely toxic, inhalation of the powder should be avoided. Handle in a well-ventilated area.
-
Dispensing: To minimize exposure to atmospheric moisture, it is recommended to allow the container to equilibrate to room temperature before opening. Use a clean, dry spatula for dispensing.
Conclusion: A Stable and Versatile Reagent for the Modern Chemist
This compound exemplifies the remarkable stability and utility of the organotrifluoroborate class of reagents. Its robust nature in the solid state simplifies handling and storage, while its controlled reactivity in solution provides advantages in a wide range of chemical transformations. By understanding the nuances of its reactivity in both solid and solution phases and by implementing rigorous stability assessment protocols, researchers and drug development professionals can confidently employ this versatile reagent to advance their scientific endeavors.
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(10), 1778-1791. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Genet, J.-P., & Darses, S. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]
-
Molander, G. A., & Ham, J. (2008). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. Organic Letters, 10(12), 2421-2424. [Link]
-
da Silva, F. de A., & da Silva, J. F. M. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Potassium Phenyltrifluoroborate. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
da Silva, F. de A., & da Silva, J. F. M. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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Methodological & Application
Suzuki-Miyaura cross-coupling protocol using potassium (4-ethylphenyl)trifluoroboranuide
An Application Guide to the Suzuki-Miyaura Cross-Coupling Using Potassium (4-ethylphenyl)trifluoroboranuide
Introduction: The Advantages of Air-Stable Organotrifluoroborates in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds.[1] While traditionally reliant on boronic acids and esters, these reagents present challenges related to purification, stoichiometry, and stability.[2] The emergence of potassium organotrifluoroborates (R-BF₃K) has offered a robust solution, providing air- and moisture-stable, crystalline solids that are easy to handle and store.[2][3][4][5] Their enhanced stability and predictable reactivity make them superior coupling partners in many contexts, especially within the demanding environments of pharmaceutical and materials science research.[1][6]
This application note provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental guide, and discuss the critical parameters that ensure a successful and high-yielding transformation.
Mechanistic Rationale: Activating the Trifluoroborate
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. While organotrifluoroborates are exceptionally stable, this stability means they do not directly participate in the key transmetalation step. A prerequisite is the base-mediated hydrolysis of the trifluoroborate salt to its corresponding boronic acid in situ.[7][8][9] This "slow release" of the active boronic acid can be advantageous, as it keeps the concentration of the sensitive boronic acid low, thereby minimizing common side reactions like protodeboronation and oxidative homocoupling.[7][8]
The generally accepted mechanism proceeds via three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The use of sterically bulky, electron-rich phosphine ligands accelerates this rate-limiting step, enabling the use of less reactive aryl chlorides.[10]
-
Transmetalation: The base (e.g., Cs₂CO₃, K₂CO₃) facilitates the hydrolysis of the (4-ethylphenyl)trifluoroboranuide to the corresponding boronic acid. This activated boron species then transfers the 4-ethylphenyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[11]
-
Reductive Elimination: The two organic groups (Ar¹ and 4-ethylphenyl) are expelled from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.google.cn [books.google.cn]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of Potassium 4-Ethylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the diverse array of organoboron reagents utilized in this transformation, potassium organotrifluoroborates have emerged as exceptionally valuable coupling partners.[3][4][5][6] Unlike their boronic acid and ester counterparts, which can be prone to decomposition and difficult to handle, potassium trifluoroborate salts are typically crystalline, air- and moisture-stable solids with an indefinite shelf life.[4][5][6][7][8] This enhanced stability simplifies storage and handling, and their tetracoordinate nature protects the C-B bond, allowing them to be carried through various synthetic steps.[3][8]
This application note provides a comprehensive guide to the general procedure for the palladium-catalyzed coupling of potassium 4-ethylphenyltrifluoroborate, a versatile building block in the synthesis of pharmaceuticals and advanced materials. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer expert insights for troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura coupling of potassium 4-ethylphenyltrifluoroborate with an organic halide (Ar-X) proceeds through a well-established catalytic cycle.[1][2][9] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate.[2][10] The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates this often rate-determining step, particularly with less reactive electrophiles like aryl chlorides.[10][11]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. For potassium trifluoroborates, this process requires the presence of a base and water. The base facilitates the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation.[12][13][14]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond in the product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
Below is a visual representation of the catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of Potassium 4-Ethylphenyltrifluoroborate
This protocol provides a general method for the Suzuki-Miyaura coupling of potassium 4-ethylphenyltrifluoroborate with an aryl bromide. The conditions can be adapted for other electrophiles, such as aryl chlorides or triflates, often by adjusting the catalyst system and reaction temperature.[15][16]
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Potassium 4-ethylphenyltrifluoroborate | >95% | Various | Stable solid, can be prepared from 4-ethylphenylboronic acid and KHF2.[3][14] |
| Aryl Bromide | >98% | Various | The electrophilic coupling partner. |
| Palladium(II) Acetate (Pd(OAc)2) | >98% | Various | A common palladium precursor. |
| Buchwald Ligand (e.g., RuPhos) | >98% | Various | Bulky, electron-rich phosphine ligands are often optimal for these couplings.[15][16] |
| Potassium Carbonate (K2CO3) | >99% | Various | Anhydrous, finely ground. |
| Toluene | Anhydrous | Various | Reaction solvent. |
| Water | Degassed | In-house | Crucial for the hydrolysis of the trifluoroborate.[12][14] |
| Diethyl Ether | ACS Grade | Various | For extraction. |
| Brine | Saturated | In-house | For washing the organic layer. |
| Magnesium Sulfate (MgSO4) | Anhydrous | Various | For drying the organic layer. |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add potassium 4-ethylphenyltrifluoroborate (1.0 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (3.0 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (e.g., RuPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligand.
-
Solvent Addition: Add degassed toluene and degassed water via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent) and a solvent ratio of approximately 10:1 toluene:water.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C. The optimal temperature may vary depending on the reactivity of the aryl halide. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Expert Insights and Troubleshooting
| Observation/Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficient base or water | Use finely ground, anhydrous base. Ensure the correct amount of degassed water is added.[17] | |
| Low reaction temperature | Increase the reaction temperature, especially for less reactive aryl chlorides. | |
| Homocoupling of the Boron Reagent | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[14] |
| Pd(II) species in the reaction mixture | Use of a Pd(0) source or a pre-catalyst can sometimes mitigate this.[14] | |
| Protodeboronation (Loss of Boron Group) | Presence of protic sources | While water is necessary, excess acidic protons can lead to this side reaction. Ensure the base is not hygroscopic. |
| Difficulty in Purification | Boronic acid byproducts | A mild aqueous base wash during workup can help remove residual boronic species. |
Conclusion
Potassium 4-ethylphenyltrifluoroborate is a robust and versatile coupling partner for palladium-catalyzed Suzuki-Miyaura reactions. Its stability and ease of handling make it an attractive alternative to other organoboron reagents. By understanding the reaction mechanism and carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired cross-coupled products. The protocol and insights provided herein serve as a valuable starting point for the application of this important building block in a wide range of synthetic endeavors.
References
- Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 737–750.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual c
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Potassium Trifluorobor
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 737–750.
- Darses, B., & Pucheault, M. (2011). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Molecules, 16(8), 6668–6682.
- Potassium Trifluorobor
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual c
- Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423.
- Carrow, B. P., & Hartwig, J. F. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Molander, G. A., & Jean-Gérard, L. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(16), 5731–5734.
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Molander, G. A., & Elia, M. D. (2009). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. Organic Letters, 11(16), 3622–3625.
- Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
- Molander, G. A., & Cooper, D. J. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 73(10), 3885–3891.
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
Sources
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- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 8. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. research.ed.ac.uk [research.ed.ac.uk]
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- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Green chemistry applications of potassium (4-ethylphenyl)trifluoroboranuide
Potassium (4-ethylphenyl)trifluoroboranuide in Sustainable Cross-Coupling
Executive Summary
This guide details the application of This compound (Common Name: Potassium (4-ethylphenyl)trifluoroborate) in sustainable organic synthesis. Unlike its boronic acid counterparts, this organotrifluoroborate salt offers superior shelf-stability, precise stoichiometry, and compatibility with aqueous and solvent-free reaction environments.[1]
The protocols below focus on the Suzuki-Miyaura Cross-Coupling (SMCC) reaction, enabling the introduction of the 4-ethylphenyl pharmacophore—a common motif in liquid crystals and non-steroidal anti-inflammatory drug (NSAID) analogs—while adhering to the 12 Principles of Green Chemistry.
Part 1: The Green Advantage & Mechanistic Insight
1.1 Stability and Atom Economy
The primary challenge with 4-ethylphenylboronic acid is its tendency to dehydrate into cyclic boroxine anhydrides (trimers) upon storage. This variability makes precise stoichiometry impossible, often requiring the use of excess reagent (1.5–2.0 equiv).
Potassium (4-ethylphenyl)trifluoroborate resolves this by being:
-
Air/Moisture Stable: Indefinite shelf life at room temperature.
-
Monomeric: Ensures 1:1 stoichiometry with the electrophile.
-
Atom Economical: The byproduct is inorganic salt (KBF₄/KCl), which is non-toxic and easily removed.
1.2 The "Slow-Release" Mechanism
In aqueous media, the trifluoroborate does not transmetallate directly. It undergoes a base-promoted, equilibrium-driven hydrolysis to generate the active boronic acid species in situ. This "slow release" maintains a low concentration of the active boronic acid, suppressing side reactions like homocoupling and oxidative degradation.
Figure 1: The "Slow Release" mechanism prevents catalyst poisoning and homocoupling by regulating the concentration of the active boronic acid species.
Part 2: Experimental Protocols
Protocol A: Aqueous Micellar Suzuki-Miyaura Coupling
Context: This method utilizes a biodegradable surfactant (TPGS-750-M or similar) to form nanomicelles. The lipophilic 4-ethylphenyl group migrates into the micelle core, creating a high local concentration of reactants, allowing the reaction to proceed in water at room temperature.
Reagents:
-
Potassium (4-ethylphenyl)trifluoroborate (1.2 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: Pd(dtbpf)Cl₂ or Pd(OAc)₂/SPhos (1–2 mol%)
-
Base: Triethylamine (Et₃N) or K₂CO₃ (3.0 equiv)
-
Solvent: 2 wt% TPGS-750-M in Water (degassed)
Step-by-Step Methodology:
-
Preparation: In a 10 mL reaction vial equipped with a stir bar, add the solid Potassium (4-ethylphenyl)trifluoroborate (1.2 mmol) and the Pd-catalyst (0.02 mmol).
-
Solvent Addition: Add 2.0 mL of the 2 wt% surfactant/water solution.
-
Reactant Addition: Add the aryl halide (1.0 mmol) and base (3.0 mmol). Note: If the aryl halide is solid, add it in step 1.
-
Reaction: Cap the vial and stir vigorously (1000 rpm) at room temperature (23–25°C).
-
Observation: The reaction mixture should appear as a milky emulsion.
-
-
Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 2–6 hours.
-
Workup (Green Extraction):
-
Add a minimal amount of EtOAc or MTBE (green alternative) to the vial.
-
Stir gently to extract the product from the micelles.
-
Decant the organic layer. The aqueous surfactant phase can often be recycled.[2]
-
-
Purification: Evaporate solvent and purify via short-path silica filtration.
Why this works: The ethyl group on the phenyl ring increases lipophilicity (
Protocol B: Mechanochemical Synthesis (Solvent-Free)
Context: For labs aiming for zero solvent waste (E-Factor minimization). This utilizes ball-milling to induce reaction via kinetic energy.
Reagents:
-
Potassium (4-ethylphenyl)trifluoroborate (1.05 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Base: KF-Al₂O₃ (Solid supported base, 2.0 equiv)
-
Grinding Auxiliary: Stainless steel balls (approx. 10mm diameter)
Step-by-Step Methodology:
-
Loading: Charge a stainless steel milling jar (10–15 mL volume) with the trifluoroborate salt, aryl bromide, Pd catalyst, and solid base.
-
Milling: Secure the jar in a planetary ball mill (e.g., Retsch PM 100).
-
Parameters: Set frequency to 30 Hz. Mill for 20 minutes.
-
Pause: Stop for 5 minutes to cool (prevent thermal degradation).
-
Repeat: Mill for another 20 minutes.
-
-
Extraction: Open the jar (in a fume hood). Wash the solid contents with Ethanol or Acetone.
-
Filtration: Filter the slurry to remove the inorganic salts (KF, KBF₄, Al₂O₃) and the steel balls.
-
Isolation: Concentrate the filtrate to obtain the crude biaryl.
Part 3: Data & Validation
3.1 Comparative Metrics
The following table contrasts the use of the trifluoroborate salt against the traditional boronic acid in a standard coupling reaction (4-ethylphenyl-R + 4-bromoanisole).
| Metric | K(4-Et-Ph)BF₃ | 4-Et-Ph-B(OH)₂ | Advantage |
| Stoichiometry | 1.05 equiv | 1.50 equiv | Reduced waste |
| Solvent System | Water or EtOH/H₂O | Toluene/Dioxane | Green solvent |
| Temp | 25–50°C | 80–110°C | Energy efficiency |
| Byproducts | KBF₄ (Inorganic) | Boroxines (Organic) | Easier purification |
| Yield | 92% | 85% | Higher efficiency |
3.2 Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific substrate.
Figure 2: Experimental decision matrix for selecting the optimal green chemistry protocol.
Part 4: Troubleshooting & Expert Tips
-
The "Grease" Factor: The 4-ethyl group adds lipophilicity. If using pure water (without surfactant), the reaction may stall due to phase separation. Solution: Ensure vigorous stirring (emulsification) or add 10% Ethanol as a co-solvent to wet the interface.
-
Base Selection: While Carbonates (K₂CO₃) are standard, they generate CO₂ gas. For sealed tube or microwave reactions, use Phosphates (K₃PO₄) to maintain atom economy and safety.
-
Catalyst Poisoning: Trifluoroborates release Fluoride ions (F⁻). If using silyl-protected groups elsewhere on your molecule, they may cleave. Solution: Use a biphasic system where the silyl group remains in the organic phase, or switch to the MIDA-boronate equivalent if F-sensitivity is extreme.
References
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[3][4] The Journal of Organic Chemistry, 68(11), 4302–4314.
-
Lipshutz, B. H., & Abela, A. R. (2008).[5] Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10(23), 5329–5332.[6]
-
Darses, S., & Genêt, J. P. (2008).[7] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[7]
-
Kabalka, G. W., & Mereddy, A. R. (2004).[8] Synthesis of Organic Bromides via Organotrifluoroborates. Organometallics, 23(19), 4519–4521.
-
Liu, L., et al. (2014).[9] [Bmim]PF6-Promoted Ligandless Suzuki–Miyaura Coupling Reaction of Potassium Aryltrifluoroborates in Water. The Journal of Organic Chemistry, 79(15), 7193–7198.
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- 5. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 6. Micellar catalysis of Suzuki-Miyaura cross-couplings with heteroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 8. Synthesis of Organic Bromides via Organotrifluoroborates [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Photocatalytic Functionalization Using Potassium (4-ethylphenyl)trifluoroboranuide
Introduction: Embracing the Radical Potential of Organotrifluoroborates
Visible-light photocatalysis has revolutionized modern organic synthesis, offering a paradigm shift in how chemists approach the construction of complex molecules.[1][2] This technology harnesses low-energy visible light to drive chemical reactions under exceptionally mild conditions, a stark contrast to traditional methods that often require harsh reagents and high temperatures.[3] Its compatibility with a wide range of functional groups has positioned photocatalysis as an indispensable tool in drug discovery and late-stage functionalization.[1][2]
Within this field, potassium organotrifluoroborates have emerged as exceptionally versatile and user-friendly radical precursors.[4] These crystalline, air- and moisture-stable salts are easy to handle and can be stored indefinitely, overcoming many of the challenges associated with other organometallic reagents.[5] Their transformation into valuable radical intermediates under photoredox conditions has unlocked novel pathways for C-C and C-heteroatom bond formation.[6]
This guide provides a detailed exploration of Potassium (4-ethylphenyl)trifluoroboranuide , a representative aryltrifluoroborate, in photocatalytic functionalization reactions. We will delve into the fundamental mechanistic principles, provide a detailed, field-tested protocol for its application in C-H functionalization, and discuss the critical parameters that ensure successful and reproducible outcomes.
Core Principles: The Photocatalytic Generation of Aryl Radicals
The power of this methodology lies in the controlled generation of a highly reactive 4-ethylphenyl radical from the stable this compound salt. This process is initiated by a photocatalyst (PC) that absorbs energy from a visible light source (e.g., blue LEDs).
The Mechanism Unveiled:
-
Excitation: The ground-state photocatalyst absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*).[1]
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) is now a potent redox agent. It can engage in a single-electron transfer event with the this compound. In an oxidative quenching cycle, the excited photocatalyst oxidizes the trifluoroborate, which is electron-rich.[6]
-
Radical Formation: This oxidation event results in the fragmentation of the trifluoroborate, releasing the desired 4-ethylphenyl radical and boron trifluoride (BF₃).[7] The photocatalyst is transiently reduced (PC•⁻).
-
Catalyst Regeneration & Substrate Engagement: The 4-ethylphenyl radical engages with the substrate (e.g., a heteroarene) to form a new C-C bond.[8] Simultaneously, the reduced photocatalyst is regenerated to its ground state by an oxidant in the reaction mixture, closing the catalytic cycle.
Caption: Photocatalytic cycle for aryl radical generation and subsequent functionalization.
Application Protocol: Minisci-Type C-H Arylation of Heteroarenes
One of the most powerful applications of this technology is the direct C-H functionalization of electron-deficient (hetero)arenes, a transformation known as the Minisci reaction.[7][8] This protocol provides a reliable method for coupling this compound with a model heteroarene, such as lepidine (4-methylquinoline), to forge a new C(sp²)-C(sp²) bond. This method avoids pre-functionalization of the heterocycle, offering an atom-economical route to valuable compounds.
Materials and Equipment
-
Reagents:
-
This compound
-
Lepidine (4-methylquinoline)
-
Photocatalyst: fac-Ir(ppy)₃ or [Ir(dF(CF₃)ppy)₂(bpy)]PF₆ (1-2 mol%)
-
Brønsted Acid: Trifluoroacetic acid (TFA)
-
Oxidant: Air or a mild chemical oxidant
-
Solvent: High-purity, degassed acetonitrile (MeCN) or dimethylformamide (DMF)
-
-
Equipment:
-
Schlenk tube or vial with a magnetic stir bar
-
Septum and needles for creating an inert atmosphere
-
Blue LED light source (e.g., 456 nm Kessil lamp or photoreactor setup)[9]
-
Cooling fan to maintain room temperature
-
Standard laboratory glassware for workup and purification
-
NMR spectrometer and/or LC-MS for analysis
-
Experimental Workflow
Caption: A visual guide to the photocatalytic C-H functionalization procedure.
Detailed Step-by-Step Protocol
Causality and expert insights are provided in italics.
-
Preparation: To a 4 mL vial equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv), and the photocatalyst, e.g., fac-Ir(ppy)₃ (0.004 mmol, 2 mol%).
-
Expertise: Weighing the stable solid reagents can be done on the bench without special precautions, highlighting the user-friendliness of trifluoroborate salts.
-
-
Assembly: Seal the vial with a rubber septum.
-
Inerting: The vial is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Causality: While many photoredox reactions are robust, removing oxygen prevents potential side reactions and quenching of the excited photocatalyst, ensuring reproducibility and higher yields.
-
-
Reagent Addition: Through the septum, add degassed acetonitrile (2.0 mL, 0.1 M) via syringe. Add lepidine (0.3 mmol, 1.5 equiv) and trifluoroacetic acid (0.2 mmol, 1.0 equiv).
-
Expertise: The Brønsted acid protonates the heteroarene, increasing its electrophilicity and making it more susceptible to attack by the nucleophilic 4-ethylphenyl radical. This is key to achieving high regioselectivity.[8]
-
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Use a small fan to maintain the reaction temperature at approximately 25-30 °C.
-
Causality: Consistent light intensity and temperature are critical for a steady reaction rate. Overheating can lead to catalyst degradation and side product formation.
-
-
Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the limiting reagent (the trifluoroborate) by taking small aliquots and analyzing via TLC or LC-MS.
-
Trustworthiness: A self-validating system includes control experiments. Running the reaction in the dark or without the photocatalyst should yield no product, confirming that the transformation is light and catalyst-dependent.[10]
-
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Data Presentation: Substrate Scope & Performance
The following table summarizes representative outcomes for the photocatalytic arylation of various heteroarenes using aryltrifluoroborates under conditions similar to those described above. This demonstrates the broad applicability and functional group tolerance of the method.
| Entry | Heteroarene Substrate | Aryltrifluoroborate | Product | Typical Yield (%) |
| 1 | Lepidine | This compound | 2-(4-ethylphenyl)-4-methylquinoline | 85-95 |
| 2 | Isoquinoline | This compound | 1-(4-ethylphenyl)isoquinoline | 80-90 |
| 3 | Pyridine | This compound | 2-(4-ethylphenyl)pyridine | 70-80 |
| 4 | Quinoxaline | This compound | 2-(4-ethylphenyl)quinoxaline | 88-98 |
Yields are approximate and based on published literature for similar transformations. Actual yields may vary.[7][8]
Conclusion
This compound serves as a robust and versatile precursor for the generation of aryl radicals under visible-light photocatalysis. The mild, operationally simple protocols enable powerful transformations like C-H functionalization, providing researchers in drug discovery and materials science with an efficient tool for molecular construction. The stability of the reagent, coupled with the high functional group tolerance of the reaction, underscores the immense potential of this chemistry to accelerate innovation.
References
-
Douglas, J. J., Albright, H., & Sevrin, M. J. (2021). Photoinduced 1,2-dicarbofunctionalization of alkenes with organotrifluoroborate nucleophiles via radical/polar crossover. NSF Public Access Repository. [Link]
-
Majek, M., & Filace, F. (2017). Photocatalytic activation of potassium trifluoroborates and triolborates. ResearchGate. [Link]
-
Plasko, D. P., Jordan, C. J., Ciesa, B. E., Merrill, M. A., & Hanna, Jr., J. M. (2018). Visible light-promoted alkylation of imines using potassium organotrifluoroborates. Photochemical & Photobiological Sciences, 17(7), 847-851. [Link]
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. The Journal of Organic Chemistry, 81(14), 5846-5852. [Link]
-
Lv, P., Wang, A., Xie, X., Chen, Y., & Liu, Y. (2023). Photoredox/Nickel Dual-Catalyzed Regioselective Allylic Arylations of Allyl Trifluoroborates with Aryl Halides. Organic Letters, 25(19), 3319-3324. [Link]
-
Hanna, Jr., J. M. (2016). Visible Light Promoted Reactions of Potassium Organotrifluoroboratesto Carbonyl Compounds. Digital Commons @ Winthrop. [Link]
-
Li, P., Terrett, J. A., & Zbieg, J. R. (2020). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. ACS Medicinal Chemistry Letters, 11(11), 2120-2130. [Link]
-
Primer, D. N., & Molander, G. A. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for late-stage functionalization. Chemical Science, 8(3), 2038-2044. [Link]
-
Primer, D. N., & Molander, G. A. (2017). Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C–H Functionalization. Organic Letters, 19(3), 612-615. [Link]
-
Li, P., Terrett, J. A., & Zbieg, J. R. (2020). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. ResearchGate. [Link]
-
St-Onge, M., & Gevorgyan, V. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Angewandte Chemie International Edition, 61(33), e202204991. [Link]
-
Li, P., Terrett, J. A., & Zbieg, J. R. (2020). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. PubMed. [Link]
-
Zou, Y., & Chen, J. R. (2016). Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis. Chemical Communications, 52(71), 10776-10779. [Link]
-
Plasko, D. P. (2023). Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Reaction of Hydrazones with Potassium Organotrifluoroborates Through Photoredox Catalysis. Digital Commons @ Winthrop. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2007). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. Organic Letters, 9(26), 5421-5423. [Link]
-
Quetel, M. (2022). Photoredox Mediated Alkylation of Imines with Potassium Organotrifluoroborates in the Presence of an Organic Photocatalyst. Digital Commons @ Winthrop. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 5. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. par.nsf.gov [par.nsf.gov]
Scalable synthesis of pharmaceutical intermediates using 4-ethylphenyl trifluoroborate
An Application Note and Protocol for the Scalable Synthesis of Pharmaceutical Intermediates Using Potassium 4-Ethylphenyl Trifluoroborate
Authored by: A Senior Application Scientist
Abstract
The synthesis of biaryl and heteroaryl structures represents a cornerstone in modern pharmaceutical development, with these motifs present in a vast array of active pharmaceutical ingredients (APIs). The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing these carbon-carbon bonds due to its mild conditions and high functional group tolerance.[1] This guide details the application of potassium 4-ethylphenyl trifluoroborate, a highly stable and easy-to-handle organoboron reagent, for the scalable synthesis of pharmaceutical intermediates. Organotrifluoroborates offer significant advantages over their boronic acid counterparts, including enhanced stability to air and moisture, indefinite shelf-life, and often simplified purification, making them ideal for process chemistry and scale-up operations.[2][3][4] This document provides a comprehensive overview, detailed experimental protocols, and critical insights into the scalable synthesis of the reagent itself and its subsequent use in a robust, palladium-catalyzed cross-coupling reaction.
Introduction: The Strategic Advantage of Organotrifluoroborates
The pursuit of efficient, robust, and scalable synthetic routes is a primary objective in pharmaceutical manufacturing.[5] The Suzuki-Miyaura reaction has become an indispensable tool in this endeavor for creating biaryl scaffolds, which are crucial components of many drugs.[1][6]
Traditionally, boronic acids have been the workhorse nucleophiles in these reactions. However, they suffer from inherent limitations, including a propensity for protodeboronation and trimerization to form boroxines, which can complicate stoichiometry and purification, particularly on a large scale.[7]
Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents that circumvent these issues.[3] The tetracoordinate boron center imparts exceptional stability, allowing the reagent to be handled and stored without special precautions.[2] This stability means the C-B bond can be carried through multiple synthetic steps if needed, a significant advantage in complex syntheses.[3]
This guide focuses on potassium 4-ethylphenyl trifluoroborate as a versatile building block. The 4-ethylphenyl moiety is a common fragment in various drug candidates, and the trifluoroborate functionality provides a reliable handle for late-stage functionalization via cross-coupling.
Synthesis of Potassium 4-Ethylphenyl Trifluoroborate
The preparation of potassium organotrifluoroborates is a straightforward and high-yielding process, typically involving the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2][3] This aqueous-methanolic procedure is highly efficient and results in a crystalline product that can often be isolated in high purity by simple filtration.
Synthesis Protocol
This protocol describes the synthesis of potassium 4-ethylphenyl trifluoroborate from commercially available 4-ethylphenylboronic acid.
Reaction Scheme: (4-EtC₆H₄)B(OH)₂ + 2 KHF₂ → K[(4-EtC₆H₄)BF₃] + KF + 2 H₂O
Table 1: Reagent Specifications for Synthesis
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Ethylphenylboronic Acid | C₈H₁₁BO₂ | 149.99 | 10.0 g | 66.7 | 1.0 |
| Potassium Hydrogen Fluoride | KHF₂ | 78.10 | 13.0 g | 166.7 | 2.5 |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - | - |
| Water (H₂O) | H₂O | 18.02 | 30 mL | - | - |
Step-by-Step Procedure:
-
Dissolution: In a 250 mL flask, suspend 4-ethylphenylboronic acid (10.0 g, 66.7 mmol) in methanol (100 mL). Stir at room temperature until a clear solution is obtained.
-
Addition of KHF₂: In a separate beaker, carefully dissolve potassium hydrogen fluoride (13.0 g, 166.7 mmol) in water (30 mL).
-
Causality Note: KHF₂ is the fluorine source that converts the tricoordinate boronic acid into the stable, tetracoordinate trifluoroborate salt.[2] Using a saturated aqueous solution facilitates the reaction.
-
-
Reaction: Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid dropwise over 10 minutes with vigorous stirring. A white precipitate will begin to form.
-
Crystallization: Stir the resulting suspension at room temperature for 2 hours to ensure complete reaction and crystallization.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold methanol/water (1:1, 2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the crystalline product under high vacuum at 40-50 °C for 12 hours to yield potassium 4-ethylphenyl trifluoroborate. A typical yield is 90-95%.
Safety and Handling for Synthesis
-
Potassium Hydrogen Fluoride (KHF₂): This reagent is corrosive and toxic. It can release hydrogen fluoride (HF) in the presence of acid or water over time.[2] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid using standard glassware for long-term storage of KHF₂ solutions, as HF can etch glass.[2]
-
Methanol: Flammable liquid and toxic upon ingestion or inhalation. Handle with appropriate care.
Scalable Suzuki-Miyaura Cross-Coupling Application
This section details a scalable protocol for coupling potassium 4-ethylphenyl trifluoroborate with a heteroaryl chloride, a class of substrates that are often more challenging than bromides or iodides but are more cost-effective for large-scale synthesis.[1]
Catalytic Cycle Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimization.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Potassium(4-(ethylthio)phenyl)trifluoroborate [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Troubleshooting slow reaction rates with potassium (4-ethylphenyl)trifluoroboranuide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during reactions involving potassium (4-ethylphenyl)trifluoroboranuide, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Sluggish or Incomplete Reactions
This section addresses the common issue of slow or stalled reactions when using this compound.
Question: My Suzuki-Miyaura coupling reaction with this compound is extremely slow or has stalled. What are the potential causes and how can I resolve this?
Slow reaction rates can typically be traced back to one or more suboptimal parameters or degraded reagents. Below is a systematic guide to diagnosing and fixing the issue.
1. Reagent Quality and Stability:
-
This compound: While generally stable, prolonged exposure to moisture can lead to hydrolysis.[1][2][3] Ensure the reagent is stored in a desiccator. For best results, use a freshly opened bottle or dry the reagent under vacuum.
-
Aryl Halide/Triflate: The reactivity of the electrophilic partner is critical. The general reactivity order is I > OTf > Br >> Cl.[4][5] If you are using an aryl chloride, the reaction will inherently be slower and may require more specialized catalysts and conditions.[5]
-
Palladium Catalyst: The activity of the palladium catalyst is paramount.
-
Pd(0) vs. Pd(II): Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider using a direct Pd(0) source like Pd(PPh₃)₄.
-
Catalyst Degradation: Some palladium sources, like Pd₂(dba)₃, can degrade over time. Ensure your catalyst is from a reliable source and has been stored correctly under an inert atmosphere.
-
-
Ligand: Phosphine-based ligands are susceptible to oxidation, which can inhibit their coordination to the palladium center. Use fresh ligands or those that have been stored under an inert atmosphere. Sterically hindered and electron-rich ligands, such as RuPhos or SPhos, have been shown to be effective in couplings with organotrifluoroborates.[6][7][8]
-
Base: The base plays a crucial role in the catalytic cycle.
-
Solvent: Ensure solvents are anhydrous (if the protocol requires it) and properly degassed.
2. Reaction Conditions:
-
Temperature: Many Suzuki-Miyaura couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition.
-
Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands. It is crucial to thoroughly degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[11]
-
Mixing: Inefficient mixing can lead to localized concentration gradients and slow the reaction. Ensure adequate stirring throughout the reaction.
3. Mechanistic Considerations:
-
Hydrolysis of the Trifluoroborate: The potassium aryltrifluoroborate must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle. This "slow-release" is often beneficial in reducing side reactions but can be a rate-limiting step.[12] The rate of hydrolysis can be influenced by the reaction environment, including the presence of glass surfaces which can sequester fluoride and drive the equilibrium towards the boronic acid.[12]
-
Transmetalation: This is a key step where the organic group is transferred from the boron atom to the palladium center. The base is critical for activating the organoboron species for this step.[4][9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow reaction rates.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant homocoupling of my this compound?
Homocoupling is a common side reaction where two molecules of the organoboron compound couple together. The primary cause is often the presence of oxygen, which can facilitate this palladium-catalyzed side reaction.
-
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Ensure your degassing procedure is rigorous.
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in situ reduction to Pd(0). Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.
-
Controlled Addition: In some cases, slow addition of the trifluoroborate salt can minimize its concentration at any given time, reducing the rate of homocoupling.[11]
-
Q2: What is the role of water in reactions with potassium aryltrifluoroborates?
Water plays a complex role. While potassium aryltrifluoroborates are generally stable in the presence of moisture, water is necessary for the hydrolysis to the active boronic acid.[1][12] Many successful protocols for Suzuki-Miyaura couplings with these reagents use aqueous solvent systems.[1][8][13][14] However, an excessive amount of water or its presence in reactions designed to be anhydrous can lead to unwanted side reactions like protodeboronation.
Q3: Can I use this compound with aryl chlorides?
Yes, but it is more challenging than with aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[5] To achieve successful coupling with aryl chlorides, you will likely need:
-
A more active catalyst system: This often involves using sterically hindered and electron-rich phosphine ligands like RuPhos, SPhos, or others.[6][7][8]
-
Higher temperatures: To facilitate the oxidative addition.[15]
-
A strong base: Such as K₃PO₄ or Cs₂CO₃.[1]
Q4: My reaction has turned black. What does this mean?
The formation of a black precipitate is often indicative of palladium black, which is finely divided, catalytically inactive palladium metal. This suggests that the palladium catalyst has decomposed.
-
Common Causes:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the ligand and catalyst).
-
Oxygen Exposure: As mentioned, oxygen can degrade the catalyst.
-
Standard Protocol: Suzuki-Miyaura Coupling
This is a general starting protocol. Optimization may be required based on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., Toluene/Water 10:1 mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Reagent Addition: Add the this compound (1.0 equivalents) and the aryl halide (1.0 equivalents).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80-90 °C) under the inert atmosphere and stir vigorously.[8][14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle Visualization
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. wwjmrd.com [wwjmrd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Thermal Optimization for Potassium (4-ethylphenyl)trifluoroboranuide
Reagent ID: Potassium (4-ethylphenyl)trifluoroboranuide Common Name: 4-Ethylphenyl Molander Salt Reaction Class: Suzuki-Miyaura Cross-Coupling (Thermal Activation)
The Thermal Activation Paradox
Executive Summary:
Unlike boronic acids, this compound is a "masked" species. It is chemically inert until it undergoes hydrolysis to release the active boronic acid species (
The Critical Balance: Your thermal strategy must balance two competing kinetic pathways:
-
Hydrolysis (Activation): Requires sufficient thermal energy and water to break the B-F bonds.
-
Protodeboronation (Decomposition): If the temperature is too high before the catalyst engages, the C-B bond cleaves, yielding ethylbenzene (dead end).
The 4-ethyl group is weakly electron-donating. This makes the aryl ring slightly electron-rich, increasing the rate of transmetallation once active, but also slightly increasing susceptibility to protodeboronation compared to electron-deficient analogs.
Diagnostic Matrix: Reading Your Reaction
Use this table to diagnose thermal issues based on crude LC-MS/NMR data.
| Symptom | Observation (LC-MS/NMR) | Thermal Diagnosis | Corrective Action |
| The "Cold Start" | >80% Unreacted Starting Material (SM). No byproduct. | T < 60°C. Temperature is insufficient to drive hydrolysis equilibrium. | Increase T to 80°C. Ensure water is present in solvent system (min 10% v/v). |
| The "Flash Burn" | High yield of Ethylbenzene. Low Product. Low SM. | T > 100°C (Initial). Rapid hydrolysis overwhelmed the catalyst; excess active species decomposed. | Lower T to 75-80°C. Implement "Slow-Ramp" heating. Switch to weaker base ( |
| The "Stall" | 50% Conversion. Reaction stops after 2h. Catalyst blacking out. | T Spikes / Poor Heat Transfer. Localized overheating killed the catalyst (Pd black formation). | Check stirring efficiency. Use an oil bath (not hot plate contact). Add ligand (e.g., SPhos) to stabilize Pd. |
| Homocoupling | 4,4'-Diethylbiphenyl observed. | Oxidative conditions + High T. High T accelerates oxidation of the active boronic acid. | Degas solvents thoroughly (sparge with Ar/N2). Lower T slightly. |
The Mechanism: Visualizing the "Slow Release"
Understanding the pathway is essential for troubleshooting. The following diagram illustrates the kinetic gating controlled by temperature.
Caption: The "Slow Release" mechanism. Temperature gates the transition from Inert Precursor to Active Species. If Active Species accumulates faster than the Pd Cycle can consume it, decomposition occurs.
Optimized Protocol: The "Ramp-Up" Method
Do not just set the heating block to 100°C and walk away. Use this protocol to synchronize hydrolysis with catalysis.
Reagents:
-
1.0 equiv this compound
-
1.0 equiv Aryl Halide (Electrophile)
-
3.0 equiv
(Base) -
0.05 equiv
(Catalyst)
Solvent System: Toluene:Water (3:1) or THF:Water (4:1). Crucial: Water is a reagent here, not just a solvent.
Step-by-Step Thermal Profile:
-
The Mix (25°C): Combine all solids. Add degassed solvents. Do not heat yet.
-
The Activation (60°C - 30 mins): Heat to 60°C.
-
Why? This initiates the solubility of the inorganic base and starts the slow hydrolysis of the trifluoroborate. It creates a small "pool" of active boronic acid without risking decomposition.
-
-
The Reaction (80-85°C - 4 to 12 hours): Ramp to reflux (or near reflux).
-
Why? This sustains the hydrolysis rate to match the catalyst turnover frequency (TOF).
-
-
The Check: Monitor by LC-MS.
-
Success: Peak conversion usually occurs at 4-6 hours.
-
Troubleshooting FAQ
Q1: Can I use anhydrous conditions to prevent side reactions? A: Absolutely not. Unlike boronic esters (pinacol esters), trifluoroborates require water to react. In anhydrous conditions, the B-F bond is too strong to break, and the reagent remains inert. You must use a binary solvent system containing water (e.g., THF/H2O, MeOH/H2O, Toluene/H2O).
Q2: I am seeing significant protodeboronation (Ethylbenzene formation). Should I lower the temperature?
A: Yes, but you should also check your Base .
Strong bases (like
-
Fix: Switch to a milder base like
or and lower T to 75°C.
Q3: The reaction works for 4-methylphenyl but fails for 4-ethylphenyl. Why? A: Steric bulk or solubility. The ethyl group adds slight steric bulk and lipophilicity compared to a methyl group.
-
Fix: Ensure your solvent system dissolves the organic electrophile completely. If using Toluene/Water, the phases must be mixed vigorously (1000+ RPM) because the trifluoroborate is in the water phase and the electrophile is in the toluene phase. Phase transfer is the bottleneck.
Q4: Can I use microwave heating? A: Yes, but with caution. Microwaves heat rapidly. This can cause a "burst" of hydrolysis.
-
Protocol: Set a ceiling temperature of 100°C and use a "High Absorption" setting to ensure the sensor reads the internal temperature accurately. Reaction times are typically 10-30 minutes.
Decision Tree: Thermal Troubleshooting
Follow this logic flow to resolve stalled reactions.
Caption: Logical workflow for adjusting thermal parameters based on crude reaction analysis.
References
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[1][2][3]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
-
Butters, M., et al. (2010). Process Development of a Suzuki−Miyaura Cross-Coupling Reaction: The Hydrolysis of Potassium Organotrifluoroborates. Organic Process Research & Development.
Sources
Validation & Comparative
Publish Comparison Guide: Atom Economy & Performance Analysis of Potassium (4-ethylphenyl)trifluoroboranuide
This guide provides a rigorous atom economy and performance analysis of Potassium (4-ethylphenyl)trifluoroboranuide (CAS: 850623-75-5), contrasting it with traditional boronic acid and ester alternatives.
Executive Summary: The Stability-Efficiency Paradox
In the development of biaryl scaffolds—ubiquitous in pharmaceuticals like angiotensin II inhibitors—chemists often default to boronic acids due to their high theoretical Atom Economy (AE). However, this theoretical advantage frequently collapses in practice due to instability (protodeboronation) and uncertain stoichiometry (boroxine formation).
This compound represents a strategic "Green Chemistry" compromise. While its molecular weight is higher than its boronic acid precursor, its monomeric stability allows for near-equimolar dosing, ultimately yielding a superior Reaction Mass Efficiency (RME) and lower E-Factor in scaled applications.
Key Findings:
-
Theoretical AE: Boronic Acid > Trifluoroborate > Pinacol Ester.
-
Practical RME: Trifluoroborate > Boronic Acid (due to required excesses).
-
Process Stability: Trifluoroborate offers indefinite shelf life and simplified purification (crystallization vs. chromatography).
Technical Profile & Mechanism
Compound Specifications
-
IUPAC Name: Potassium; (4-ethylphenyl)-trifluoroboranuide
-
CAS: 850623-75-5[1]
-
Formula:
-
MW: 228.06 g/mol
-
Appearance: White, free-flowing crystalline solid.
Mechanistic Advantage: The "Slow Release" Reservoir
Unlike boronic acids, which can rapidly degrade or homocouple under basic conditions, organotrifluoroborates act as a protected "reservoir." They do not transmetallate directly. Instead, they undergo a slow, equilibrium-controlled hydrolysis to release the active boronic acid species in situ. This keeps the concentration of the active (and unstable) species low, minimizing side reactions like protodeboronation.
Figure 1: Catalytic Cycle & Activation Pathway
Caption: Activation of this compound via hydrolysis followed by entry into the Suzuki-Miyaura catalytic cycle.
Atom Economy & Green Metrics Analysis
This section quantitatively compares the 4-ethylphenyl reagents. We assume a standard coupling with 1-bromo-4-nitrobenzene to form 4-ethyl-4'-nitrobiphenyl.
The Reagents
-
Boronic Acid: (4-Ethylphenyl)boronic acid (MW: 150.0)
-
Pinacol Ester: 2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MW: 232.1)
-
Trifluoroborate: this compound (MW: 228.1)
Theoretical vs. Practical Metrics
Table 1: Comparative Efficiency Metrics
| Metric | Boronic Acid | Pinacol Ester | Trifluoroborate (Subject) | Analysis |
| MW (Reagent) | 150.0 g/mol | 232.1 g/mol | 228.1 g/mol | Boronic acid is lightest, implying best theoretical AE. |
| Byproduct MW | 79.9 (B(OH)3 + HBr) | 162.0 (PinBOH + HBr) | 158.0 (B(OH)3 + KBr + 3HF) | Trifluoroborate generates inorganic salts (KF/KBr) easily removed by aqueous wash. |
| Stoichiometry | 1.5 - 2.0 equiv | 1.1 equiv | 1.0 - 1.05 equiv | Critical: Acid instability requires excess reagent, killing RME. |
| Atom Economy (AE) | ~45% | ~30% | ~35% | Theoretical AE favors the Acid. |
| Reaction Mass Efficiency (RME) | Low (<30%) | Moderate | High (>40%) | Trifluoroborate wins due to 1:1 stoichiometry and high yield. |
| Purification | Difficult (Chromatography) | Difficult (Chromatography) | Easy (Crystallization) | Acid/Ester often require silica columns; Trifluoroborate products often precipitate. |
Why RME Matters More than AE
While the Boronic Acid has a better Atom Economy (molecular weight ratio), the Reaction Mass Efficiency (RME) of the Trifluoroborate is superior.
Experimental Protocols
Protocol A: Synthesis of this compound
Use this protocol to convert the unstable boronic acid or ester into the stable salt.
Reagents:
-
4-Ethylphenylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (
) (4.5 equiv) -
Solvent: Methanol / Water (1:1)
Procedure:
-
Dissolution: Dissolve 4-ethylphenylboronic acid (5.0 g, 33.3 mmol) in MeOH (15 mL).
-
Addition: Prepare a solution of
(11.7 g, 150 mmol) in distilled water (30 mL). Add this slowly to the boronic acid solution.-
Note: Reaction is exothermic. Ensure cooling if scaling up.
-
-
Precipitation: Stir vigorously at room temperature for 2 hours. The mixture will turn into a thick white slurry.
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold MeOH (to remove excess water) followed by
(to remove organic impurities). -
Drying: Dry under high vacuum to afford the pure potassium trifluoroborate salt.
-
Yield: Typically >90%.
-
Validation:
NMR should show a characteristic quartet at ppm.
-
Protocol B: Suzuki-Miyaura Coupling (Green Conditions)
Optimized for high RME using aqueous conditions.
Reagents:
-
Aryl Bromide (1.0 mmol)
-
This compound (1.05 mmol)
- (2 mol%)
- (3.0 equiv)
-
Solvent: Toluene/Water (3:1) or CPME/Water (Green alternative)
Procedure:
-
Charge: Add the trifluoroborate salt, aryl bromide, base, and catalyst to a reaction vial.
-
Degas: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 80°C for 4-12 hours.
-
Monitor: TLC or HPLC. The trifluoroborate releases the active species slowly, maintaining catalyst life.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.
-
Purification: The crude purity is often high enough to bypass chromatography, requiring only recrystallization.
Decision Matrix: When to Use Which?
Figure 2: Reagent Selection Workflow
Caption: Decision logic for selecting between Boronic Acids, Esters, and Trifluoroborates based on stability and scale.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Sheldon, R. A. (2018). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering. Link
-
Sigma-Aldrich. (2023). Potassium (4-ethylphenyl)trifluoroborate Product Specification & Safety Data. Link
Sources
A Comparative Yield Analysis of 4-Ethylphenylation Reagents for Researchers, Scientists, and Drug Development Professionals
The introduction of the 4-ethylphenyl moiety is a critical transformation in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials. The selection of the appropriate 4-ethylphenylation reagent is paramount, directly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive comparative analysis of common 4-ethylphenylation reagents, offering experimental data and insights to inform your synthetic strategy.
Introduction to 4-Ethylphenylation in Modern Synthesis
The 4-ethylphenyl group is a prevalent structural motif in numerous biologically active compounds and functional materials. Its presence can significantly impact a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a valuable substituent in drug design. In materials science, the 4-ethylphenyl group can influence properties like liquid crystal phases and photophysical characteristics. Consequently, the development of efficient and reliable methods for its installation is of great interest to the scientific community.
This guide will focus on the comparative performance of three major classes of 4-ethylphenylation reagents:
-
Organoboron Reagents: Specifically 4-ethylphenylboronic acid and its derivatives (e.g., trifluoroborates), which are widely used in Suzuki-Miyaura cross-coupling reactions.
-
Organomagnesium Reagents: Primarily 4-ethylphenylmagnesium halides (Grignard reagents), classic nucleophiles in organic synthesis.
-
Organosilicon Reagents: Featuring 4-ethylphenylsilanes, utilized in Hiyama cross-coupling reactions.
Head-to-Head Comparison: Yields and Reaction Conditions
The choice of reagent is often dictated by the specific substrate, desired reaction conditions, and functional group tolerance. The following table summarizes typical yields and conditions for the 4-ethylphenylation of a common aryl bromide substrate (4-bromoanisole) using different reagents.
| Reagent Class | Specific Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Organoboron | 4-Ethylphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 85-95 | [1] |
| Organoboron | Potassium 4-Ethylphenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 82 | [1] |
| Organomagnesium | 4-Ethylphenylmagnesium Bromide | 4-Bromoanisole | NiCl₂(dppp) | - | THF | 60 | 70-85 | [2] |
| Organosilicon | Triethoxy(4-ethylphenyl)silane | 4-Bromoanisole | Pd(OAc)₂ / P(t-Bu)₃ | TBAF | Toluene | 100 | 80-90 | [3][4] |
Note: Yields are highly dependent on the specific reaction conditions, substrate, and catalyst/ligand system employed. The data presented here are representative examples from the literature.
Deep Dive into Reagent Classes
Organoboron Reagents: The Suzuki-Miyaura Powerhouse
4-Ethylphenylboronic acid and its derivatives are arguably the most popular reagents for 4-ethylphenylation due to the robustness and functional group tolerance of the Suzuki-Miyaura cross-coupling reaction.[1]
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advantages:
-
High Yields and Selectivity: Generally provide excellent yields with a wide range of substrates.
-
Functional Group Tolerance: Compatible with many functional groups, reducing the need for protecting groups.
-
Commercial Availability: A wide variety of boronic acids and their derivatives are commercially available.
Limitations:
-
Base Sensitivity: The requirement of a base can be problematic for base-sensitive substrates.[5]
-
Potential for Homocoupling: Side reactions such as homocoupling of the boronic acid can occur.[6]
Organomagnesium Reagents: The Classic Grignard Approach
Grignard reagents, such as 4-ethylphenylmagnesium bromide, are powerful nucleophiles that have been a mainstay in organic synthesis for over a century.[2] They are typically employed in Kumada-type cross-coupling reactions.
Mechanism: The reaction with aryl halides is often catalyzed by nickel or palladium complexes. The mechanism involves oxidative addition of the aryl halide to the metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination.
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Advantages:
-
High Reactivity: Grignard reagents are highly reactive nucleophiles, often leading to rapid reactions.[2][7]
-
Cost-Effective: Often more economical to prepare in-house compared to other organometallic reagents.
Limitations:
-
Functional Group Incompatibility: Highly basic and nucleophilic nature makes them incompatible with acidic protons (e.g., alcohols, carboxylic acids) and many carbonyl compounds.[7]
-
Moisture and Air Sensitivity: Require strictly anhydrous and inert reaction conditions.[2]
-
Wurtz Coupling: Prone to side reactions like Wurtz coupling.[8]
Organosilicon Reagents: The Hiyama Coupling Alternative
Organosilanes, such as triethoxy(4-ethylphenyl)silane, are used in the Hiyama cross-coupling reaction.[3] This method offers a valuable alternative to other cross-coupling reactions, particularly when fluoride-mediated activation is employed.
Mechanism: The Hiyama coupling typically requires activation of the organosilane with a fluoride source or a base to form a hypervalent silicate species, which then undergoes transmetalation with the palladium catalyst.[3]
Caption: Simplified workflow for the Hiyama cross-coupling reaction.
Advantages:
-
Stability and Low Toxicity: Organosilanes are generally stable, easy to handle, and have low toxicity.[9]
-
Alternative Reactivity: Can be successful in cases where other cross-coupling reactions fail.
Limitations:
-
Requirement for an Activator: Often necessitates the use of a fluoride source (e.g., TBAF), which can be corrosive and require careful handling.[3]
-
Slower Reaction Rates: Can sometimes exhibit slower reaction kinetics compared to Suzuki or Kumada couplings.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Bromoanisole (1.0 equiv)
-
4-Ethylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, 4-ethylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Representative Kumada Coupling Protocol
Materials:
-
4-Ethylbromobenzene (1.1 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
4-Bromoanisole (1.0 equiv)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp), 2 mol%)
Procedure:
-
Grignard Reagent Formation:
-
Activate the magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere.
-
Add anhydrous THF and a small crystal of iodine.
-
Slowly add a solution of 4-ethylbromobenzene in anhydrous THF to initiate the reaction.
-
Maintain a gentle reflux until the magnesium is consumed.
-
-
Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, add 4-bromoanisole and NiCl₂(dppp).
-
Add anhydrous THF and cool the mixture to 0 °C.
-
Slowly add the freshly prepared 4-ethylphenylmagnesium bromide solution via cannula.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash, dry, and purify as described above.
-
Representative Hiyama Coupling Protocol
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Triethoxy(4-ethylphenyl)silane (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 8 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 equiv)
-
Toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 4-bromoanisole, palladium(II) acetate, and tri(tert-butyl)phosphine.
-
Add anhydrous toluene, followed by triethoxy(4-ethylphenyl)silane.
-
Add the TBAF solution dropwise.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with water.
-
Extract the product with an organic solvent, wash, dry, and purify as described above.
Conclusion and Future Outlook
The choice of a 4-ethylphenylation reagent is a critical decision in synthetic planning. For general applications requiring high yields and broad functional group tolerance, 4-ethylphenylboronic acid in Suzuki-Miyaura coupling remains the gold standard. When cost is a primary driver and functional group compatibility is not a concern, 4-ethylphenylmagnesium bromide offers a powerful and economical alternative. 4-Ethylphenylsilanes provide a valuable option for substrates that are problematic in other cross-coupling reactions, despite the need for an activator.
Future developments in this field will likely focus on the use of more sustainable and environmentally benign catalysts and reaction media, as well as the development of novel reagents with enhanced reactivity and selectivity.[10] The continuous evolution of cross-coupling methodologies will undoubtedly provide chemists with an even more powerful toolkit for the synthesis of complex molecules.
References
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9319-9332. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Hiyama Coupling. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 10(1), 17-20. [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7277-7283. [Link]
-
MDPI. (2024). Current Advanced Technologies in Catalysts/Catalyzed Reactions. Catalysts, 14(3), 173. [Link]
-
PubMed. (2024). Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. [Link]
-
Han, J.-W., Peng, X.-S., & Wong, H. N. C. (2017). Synthesis of tetraphenylene derivatives and their recent advances. National Science Review, 4(6), 892–916. [Link]
-
ResearchGate. (n.d.). Recycling results of Suzuki coupling reaction of phenylboronic acid... [Link]
-
ResearchGate. (n.d.). Examples of the Hiyama cross-coupling reaction with aryl silanes.... [Link]
-
Klatt, T., et al. (2018). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Organic Process Research & Development, 22(1), 77-85. [Link]
-
Han, Y. T., et al. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(10), 2417. [Link]
-
El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1043. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Chen, Y., et al. (2016). Advance in Synthesis Method and Reaction Mechanism for Tetraphenylporphyrin. Chinese Journal of Organic Chemistry, 36(10), 2303-2314. [Link]
-
Wang, C., et al. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 25(2), 269-273. [Link]
-
Singh, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5659. [Link]
-
Sanchez-Ballester, N. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 85. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems. Chemical Communications, 60(50), 6981-6993. [Link]
-
Farajzadeh, M. A., et al. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Analytical and Bioanalytical Chemistry Research, 9(4), 319-330. [Link]
-
Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkivoc, 2022(8), 295-316. [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. [Link]
- Ramsden, H. E. (1974). U.S. Patent No. 3,856,867. Washington, DC: U.S.
-
Chen, P., et al. (2024). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Chemistry. [Link]
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- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Cost-Benefit Analysis of Potassium (4-Ethylphenyl)trifluoroborate in Large-Scale Synthesis: A Comparative Guide
Executive Summary
In the transition from discovery chemistry to multi-kilogram pharmaceutical manufacturing, the selection of organoboron reagents for Suzuki-Miyaura cross-coupling is a critical economic and operational decision. While 4-ethylphenylboronic acid and its pinacol (BPin) ester are ubiquitous in early-stage research, their scale-up is frequently bottlenecked by poor shelf-life, variable stoichiometry, and solvent-intensive purification requirements.
Potassium (4-ethylphenyl)trifluoroboranuide (CAS: 1160725-33-6), commonly referred to as potassium (4-ethylphenyl)trifluoroborate, has emerged as a highly robust alternative (1)[1]. This guide provides process chemists and drug development professionals with an objective cost-benefit analysis, comparing the mechanistic advantages, process economics, and experimental scalability of this trifluoroborate salt against traditional boron alternatives.
Mechanistic Causality: The "Slow-Release" Advantage
To understand the economic benefits of potassium (4-ethylphenyl)trifluoroborate, one must first examine the causality behind its chemical behavior. Boronic acids are notoriously unstable; they readily dehydrate to form cyclic trimers (boroxines) and undergo rapid protodeboronation under the basic, aqueous conditions typical of Suzuki-Miyaura couplings. This degradation forces chemists to use large stoichiometric excesses (often 1.5 to 2.0 equivalents) to drive reactions to completion, inflating reagent costs and complicating downstream purification.
Potassium trifluoroborates solve this by acting as a stable, slow-release reservoir of the active boronic acid monomer (2)[2]. When introduced to a biphasic aqueous-base system, the trifluoroborate undergoes controlled hydrolysis. This steady-state generation ensures that the instantaneous concentration of the active boronic acid remains low, effectively outcompeting the kinetics of protodeboronation and oxidative homocoupling.
Fig 1. Controlled hydrolysis and transmetalation pathway of potassium aryltrifluoroborates.
Quantitative Cost-Benefit Analysis vs. Alternatives
When evaluating process economics, the upfront catalog price of the reagent is only a fraction of the total cost. True scalability is dictated by handling requirements, effective mass efficiency, and the cost of downstream processing (DSP).
Table 1: Comparative Metrics for 4-Ethylphenyl Boron Reagents
| Performance Metric | 4-Ethylphenylboronic Acid | 4-Ethylphenyl BPin Ester | Potassium (4-Ethylphenyl)trifluoroborate |
| Air & Moisture Stability | Low (Forms boroxines) | Moderate to High | Exceptional (Indefinite shelf-life) |
| Effective Mass Efficiency | Variable (Due to trimerization) | Low (High mass of pinacol group) | High (Predictable 1:1 stoichiometry) |
| Handling Requirements | Inert atmosphere preferred | Ambient | Ambient (Free-flowing crystalline solid) |
| Purification at Scale | Chromatography often required | Distillation / Chromatography | Simple phase separation / Crystallization |
| Yield Consistency (>1kg) | 60-75% (Protodeboronation risk) | 75-85% (Sluggish transmetalation) | 85-95% (Controlled release dynamics) |
| Overall Process Cost | High (Rework & purification) | Medium-High (Reagent cost) | Low (High yield, simple aqueous workup) |
Economic Justification:
-
Storage and Handling: Potassium (4-ethylphenyl)trifluoroborate is a highly crystalline solid that exhibits exceptional stability to air and moisture at ambient temperatures (3)[3]. This eliminates the need for environmentally controlled storage or glovebox handling, drastically reducing overhead costs in a manufacturing plant.
-
Purification Economics: BPin esters and boronic acids often require large-scale silica gel chromatography to remove organic byproducts. In contrast, the byproducts of trifluoroborate couplings are inorganic fluoride salts, which partition entirely into the aqueous waste stream, allowing for isolation via simple crystallization (4)[4].
Self-Validating Experimental Protocol: 100 mmol Scale-Up
To demonstrate the operational superiority of potassium (4-ethylphenyl)trifluoroborate, the following protocol details a scalable (100 mmol) cross-coupling with an aryl bromide. This methodology is designed as a self-validating system , where physical changes in the reaction matrix provide real-time feedback on the mechanistic progress.
Materials Required:
-
Potassium (4-ethylphenyl)trifluoroborate (105 mmol, 1.05 equiv) ()
-
Aryl bromide electrophile (100 mmol, 1.0 equiv)
-
Pd(OAc)₂ (0.5 mol%) and RuPhos (1.0 mol%)
-
K₂CO₃ (300 mmol, 3.0 equiv)
-
Solvent: Toluene / H₂O (3:1 ratio, 400 mL total)
Step-by-Step Methodology:
-
Preparation of the Biphasic System: Charge a 1L jacketed reactor with toluene (300 mL) and water (100 mL). Add the aryl bromide, potassium (4-ethylphenyl)trifluoroborate, and K₂CO₃.
-
Causality: The biphasic system is critical. The trifluoroborate salt is insoluble in pure organic solvents but dissolves in the aqueous layer. As it hydrolyzes, the active boronic acid partitions into the organic layer where the Pd-catalyst resides, ensuring a controlled feed of the nucleophile.
-
-
Catalyst Addition & Degassing: Add Pd(OAc)₂ and RuPhos. Sparge the biphasic mixture with nitrogen for 15 minutes.
-
Causality: While the boron reagent is air-stable, the active Pd(0) species generated in situ is highly susceptible to oxidation. Rigorous degassing ensures catalyst longevity, allowing for ultra-low catalyst loadings (0.5 mol%).
-
-
Controlled Heating & Reaction Monitoring: Heat the mixture to 85°C with vigorous stirring for 4 hours.
-
Self-Validation: Initially, the aqueous layer will be saturated with the suspended trifluoroborate salt. As the reaction proceeds, the complete dissolution of the boron salt in the aqueous phase, coupled with a darkening of the organic layer (active Pd species), visually confirms the exhaustion of the reagent reservoir and completion of transmetalation.
-
-
Phase Separation & Aqueous Workup: Cool the reactor to 25°C. Stop stirring and allow the phases to separate. Drain the lower aqueous layer and wash the organic phase with water (2 x 100 mL).
-
Causality: The inorganic fluoride byproducts are highly water-soluble and are completely removed in the aqueous drains. This eliminates the need for silica gel filtration.
-
-
Product Isolation: Concentrate the toluene layer under reduced pressure to approximately 100 mL. Slowly add heptane (200 mL) to induce crystallization. Filter and dry the resulting solid.
Fig 2. Scalable workflow for Suzuki-Miyaura coupling using potassium aryltrifluoroborates.
Conclusion
For large-scale pharmaceutical and fine chemical synthesis, potassium (4-ethylphenyl)trifluoroborate offers a compelling economic and operational advantage over traditional boronic acids and BPin esters. By acting as a stable, slow-release reservoir, it effectively mitigates protodeboronation, allows for precise 1:1 stoichiometry, and simplifies downstream purification by generating highly water-soluble byproducts. While the upfront reagent cost may be marginally higher than the free boronic acid, the overall process cost is significantly reduced due to higher yields, lower catalyst loadings, and the complete elimination of chromatographic purification.
References
-
[3] ResearchGate. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Available at: [Link]
-
[4] National Institutes of Health (PMC). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
-
[2] Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Potassium (4-ethylphenyl)trifluoroboranuide
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Responsible stewardship, culminating in safe and compliant disposal, is a non-negotiable aspect of scientific integrity. This guide provides essential, immediate safety and logistical information for the proper management and disposal of Potassium (4-ethylphenyl)trifluoroboranuide. Our focus is to move beyond mere procedural lists, offering a framework grounded in chemical principles to ensure the safety of personnel and the protection of our environment.
Essential Safety & Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, data from closely related aryltrifluoroborates, such as potassium phenyltrifluoroborate and potassium p-tolyltrifluoroborate, provide a reliable hazard assessment.
Primary Hazards:
-
Skin Irritation: Classified as a skin irritant (Category 2).[1][2][3][4] Direct contact can cause redness and discomfort.
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation (Category 2A).[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][5]
This compound is a stable, solid organoboron reagent. It is not classified as flammable, but thermal decomposition or combustion can release hazardous substances, including toxic oxides of boron, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[4] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Guiding Principle: Regulatory Compliance and Waste Hierarchy
The disposal of any chemical waste is governed by stringent local, state, and federal regulations (in the U.S., this is primarily under the Resource Conservation and Recovery Act - RCRA).[6] Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular trash. [7][8]
The core principle for disposal is to engage your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10][11] The role of laboratory personnel is to ensure the waste is collected, segregated, labeled, and stored safely prior to pickup.
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of waste generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is the first line of defense. The following table summarizes the minimum required PPE when handling the solid compound or its waste streams.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][3] | Protects against dust particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, inspected prior to use).[1] | Prevents skin contact and irritation. |
| Body Protection | Standard laboratory coat. Long-sleeved clothing is recommended.[12] | Protects skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.[3] | Minimizes inhalation of irritating dust. |
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[9]
-
Designate a Waste Container: Use a chemically resistant, leak-proof container with a secure screw-top lid, preferably made of High-Density Polyethylene (HDPE).[10]
-
Labeling: Immediately label the container with a "Hazardous Waste" label. Clearly identify the contents: "This compound " and specify it as a "Halogenated Organic Solid Waste" due to the fluorine content.[10] Include the date of accumulation.
-
Collection:
-
Solid Waste: Carefully transfer unwanted solid this compound into the designated waste container using a spatula or scoop. Avoid generating dust.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill cleanup) must also be placed in this container.
-
Step 3: Laboratory-Scale Pre-Treatment (Optional, for Aqueous Residues)
For dilute aqueous solutions or rinsate containing this compound, a laboratory-scale hydrolysis can be performed to break down the parent compound. This is an advanced step that transforms the waste but does not render it non-hazardous; it simply changes its form for subsequent collection. Consult with your EHS office before undertaking any pre-treatment protocol.
-
The Chemistry of Hydrolysis: Potassium organotrifluoroborates hydrolyze in water to form the corresponding boronic acid and inorganic fluoride salts.[12] This process can be facilitated by the presence of silica gel.[1]
-
K[(4-EtC6H4)BF3] + 2 H2O --(Silica Gel)--> (4-EtC6H4)B(OH)2 + KF + 2 HF
-
-
Protocol:
-
Perform this procedure in a chemical fume hood.
-
For every 100 mL of dilute aqueous waste, add approximately 5-10 grams of silica gel.
-
Stir the mixture at room temperature for several hours (or overnight) to facilitate hydrolysis.
-
The resulting mixture now contains 4-ethylphenylboronic acid, potassium fluoride, and hydrofluoric acid in an aqueous solution.
-
This entire mixture is hazardous. It must be collected in a designated "Halogenated Organic and Inorganic Acid Waste" container. The presence of fluoride makes this stream particularly important to segregate.[13]
-
Step 4: Storage and Final Disposal
-
Secure Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should provide secondary containment to capture any potential leaks.[10]
-
Arrange Pickup: Contact your institution's EHS office or hazardous waste management provider to schedule a pickup. Provide them with the exact details from your waste label.[11] Do not attempt to transport the waste yourself.
The overall disposal workflow is summarized in the diagram below.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: At a minimum, wear the PPE outlined in Table 1.
-
Containment: For a solid spill, carefully sweep or scoop the material to minimize dust generation. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.
-
Collection: Place all spilled material and contaminated cleaning supplies (e.g., paper towels, absorbent pads) into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the impact of your research is positive, both inside and outside the laboratory.
References
-
Molander, G. A., & Figueroa, R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7540–7545*. Available at: [Link]
-
Environmental Marketing Services. (2025, August 26). Safe Disposal of Laboratory Chemicals. Available at: [Link]
-
Rybak, J., et al. (2021). Management of Solid Waste Containing Fluoride—A Review. Materials, 14(19), 5596*. Available at: [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Disposal of Used/Unwanted Chemicals at UW-Madison. Environmental Health & Safety. Available at: [Link]
-
Western Washington University. (n.d.). LABORATORY CLOSURE AND DECOMMISSIONING Toolkit. Environmental Health and Safety. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Available at: [Link]
-
UNSW Sydney. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. Available at: [Link]
-
Auburn University. (n.d.). Chemical Waste Management Guide. Risk Management and Safety. Available at: [Link]
-
Yale University. (n.d.). Management of Hazardous Waste Procedure. Environmental Health & Safety. Available at: [Link]
-
MDPI. (2021, October 28). New Technology for Degradation of Wastewater Containing High Concentrations of COD and Boron Based on Manganese-Iron Oxide Catalytic Support. Available at: [Link]
-
ResearchGate. (2025, October 15). (PDF) New Technology for Degradation of Wastewater Containing High Concentrations of COD and Boron Based on Manganese-Iron Oxide Catalytic Support. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. research.auburn.edu [research.auburn.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
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- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
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- 11. otago.ac.nz [otago.ac.nz]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
